3-(4-CHLOROBENZENESULFONYL)ANILINE
Description
Structure
3D Structure
Properties
CAS No. |
23929-35-3 |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,14H2 |
InChI Key |
JRPXEHHMKHOQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Analytical and Synthetic Profiling of 3-(4-Chlorobenzenesulfonyl)aniline
Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the rigorous characterization of impurities is mandated by ICH Q3A(R2) guidelines. One such critical related substance is 3-(4-chlorobenzenesulfonyl)aniline (CAS: 23929-35-3), widely recognized in pharmacopeial contexts as Dapsone Impurity 18 [1]. As an asymmetric, meta-substituted sulfone derivative, its presence in Dapsone (4,4'-diaminodiphenyl sulfone) batches indicates specific side reactions or starting material contaminations during API synthesis.
This whitepaper provides an in-depth technical analysis of its chemical nomenclature, targeted synthetic pathways for reference standard generation, and validated analytical protocols for its quantification.
Chemical Identity & IUPAC Nomenclature Logic
Understanding the precise structural nomenclature is critical for regulatory submissions and spectroscopic validation.
-
Principal Functional Group: The molecule contains both an amine (-NH₂) and a sulfonyl (-SO₂-) group. According to IUPAC priority rules, amines have higher seniority than sulfonyl groups for determining the parent structure. Thus, the parent ring is aniline .
-
Substituent Mapping: The sulfonyl group is located at the 3-position (meta) of the aniline ring.
-
Secondary Ring: Attached to the sulfur atom is a benzene ring substituted with a chlorine atom at the 4-position (para), forming a 4-chlorophenyl moiety.
-
Final IUPAC Name: 3-[(4-chlorophenyl)sulfonyl]aniline
Quantitative Physicochemical Data
To facilitate analytical method development, the core physicochemical parameters of CAS 23929-35-3 are summarized below:
| Parameter | Value |
| IUPAC Name | 3-[(4-chlorophenyl)sulfonyl]aniline |
| Common / Trade Name | Dapsone Impurity 18 |
| CAS Registry Number | 23929-35-3 |
| Molecular Formula | C₁₂H₁₀ClNO₂S |
| Molecular Weight | 267.73 g/mol |
| Structural Class | Diaryl Sulfone / Substituted Aniline |
| Solubility Profile | Soluble in Methanol, DMSO; Insoluble in Water |
Data corroborated by certified reference standard documentation [2].
Mechanistic Origins and Targeted Synthesis
Origin in API Manufacturing
During the commercial synthesis of Dapsone, 4-chloronitrobenzene is reacted with sodium sulfide. If the starting material is contaminated with the structural isomer 3-chloronitrobenzene, cross-coupling occurs. Subsequent oxidation and reduction phases yield the asymmetric 3-[(4-chlorophenyl)sulfonyl]aniline instead of the symmetrical 4,4'-diaminodiphenyl sulfone.
Targeted Synthesis for Analytical Standards
To quantify this impurity, Quality Control (QC) laboratories require highly pure (>95%) reference standards [3]. Synthesizing this specific isomer requires precise regiocontrol and chemoselectivity.
Expert Insight (Causality of Reagent Selection): A common pitfall in synthesizing halogenated anilines is the use of Palladium on Carbon (Pd/C) with hydrogen gas for nitro reduction. This aggressively promotes hydrodehalogenation, stripping the chlorine atom from the phenyl ring and ruining the standard. To prevent this, a Béchamp reduction (Iron/NH₄Cl) is strictly required, as it selectively reduces the nitro group while leaving the aryl chloride intact.
Step-by-Step Synthetic Protocol:
-
Nucleophilic Aromatic Substitution (SₙAr):
-
Charge a reactor with 1.0 eq of 1-fluoro-3-nitrobenzene and 1.1 eq of sodium 4-chlorobenzenesulfinate. (Note: Fluorine is chosen over chlorine on the nitrobenzene ring because its higher electronegativity drastically lowers the activation energy for the Meisenheimer complex formation).
-
Suspend in anhydrous N,N-Dimethylformamide (DMF) and heat to 90°C for 6 hours.
-
Precipitate the intermediate (1-chloro-4-[(3-nitrophenyl)sulfonyl]benzene) with ice water and filter.
-
-
Chemoselective Reduction:
-
Dissolve the intermediate in an Ethanol/Water (3:1) mixture.
-
Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride (NH₄Cl).
-
Reflux at 80°C for 4 hours. The mildly acidic NH₄Cl activates the iron surface without cleaving the C-Cl bond.
-
-
Workup & Purification:
-
Filter hot through a Celite pad to remove iron oxides.
-
Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize from hot ethanol to yield pure 3-[(4-chlorophenyl)sulfonyl]aniline.
-
Fig 1: Chemoselective synthetic pathway for Dapsone Impurity 18.
Analytical Characterization & QC Protocol
To ensure a self-validating system, the following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed to resolve CAS 23929-35-3 from the main Dapsone API peak.
Step-by-Step HPLC-UV Methodology
-
System Preparation: Equip the HPLC with a C18 column (e.g., Waters XBridge, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Configuration:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Ramp to 80% B
-
20-25 min: Hold at 80% B
-
25-30 min: Return to 10% B
-
-
Sample Preparation: Dissolve 10 mg of Dapsone API in 10 mL of Methanol (1 mg/mL). Spike with 0.1% (w/w) of the synthesized 3-[(4-chlorophenyl)sulfonyl]aniline standard.
-
Detection: Set the UV detector to 254 nm. Both the aniline chromophore and the diaryl sulfone system exhibit strong molar absorptivity at this wavelength.
-
System Suitability Test (SST) - Self-Validation Step: Before running unknown batches, inject the spiked standard. The system is only valid if the chromatographic resolution (
) between Dapsone and Impurity 18 is .
Fig 2: Self-validating analytical workflow for impurity profiling.
Conclusion
The identification and control of 3-[(4-chlorophenyl)sulfonyl]aniline (CAS 23929-35-3) is a non-negotiable aspect of Dapsone API lifecycle management. By understanding its mechanistic origins from isomeric starting materials, utilizing chemoselective synthesis (Béchamp reduction) to avoid hydrodehalogenation, and deploying rigorously validated HPLC methodologies, pharmaceutical scientists can ensure absolute compliance with ICH safety thresholds.
References
Technical Assessment: Safety, Handling, and Toxicological Profiling of 3-(4-chlorobenzenesulfonyl)aniline
The following technical guide provides an in-depth assessment of 3-(4-chlorobenzenesulfonyl)aniline , a specialized intermediate used in the synthesis of pharmaceutical scaffolds and high-performance polymers.[1]
This guide is structured for researchers and drug development professionals, focusing on the compound's toxicological mechanisms, safe handling protocols, and chemical behavior.[1]
Executive Identity & Physicochemical Profile
3-(4-chlorobenzenesulfonyl)aniline is a diaryl sulfone derivative characterized by an electron-withdrawing sulfonyl bridge connecting a 3-amino-functionalized benzene ring and a 4-chlorinated benzene ring.[1] It serves as a critical pharmacophore in the development of kinase inhibitors and as a curing agent in high-temperature epoxy resins.[1]
Chemical Identification
| Parameter | Detail |
| Chemical Name | 3-(4-chlorobenzenesulfonyl)aniline |
| Synonyms | 3-Amino-4'-chlorodiphenyl sulfone; 3-((4-Chlorophenyl)sulfonyl)benzenamine |
| CAS Registry Number | 23929-35-3 |
| Molecular Formula | C₁₂H₁₀ClNO₂S |
| Molecular Weight | 267.73 g/mol |
| SMILES | Nc1cccc(c1)S(=O)(=O)c2ccc(Cl)cc2 |
| Structure Class | Diaryl Sulfone / Aniline Derivative |
Predicted Physicochemical Properties
Note: Experimental data for this specific isomer is limited.[1] Values below are derived from Structure-Activity Relationship (SAR) analysis of the structural analog Dapsone (4,4'-DDS) and 4,4'-Dichlorodiphenyl sulfone.
-
Physical State: Solid (Crystalline powder)[1]
-
Melting Point: 135–145 °C (Predicted range based on isomer symmetry reduction vs. Dapsone MP 175°C)[1]
-
Solubility: Low water solubility; soluble in polar organic solvents (DMSO, DMF, Methanol).[1]
-
Partition Coefficient (LogP): ~2.3 (Moderate lipophilicity).
Hazard Identification (GHS Classification)
As an aniline derivative, this compound exhibits significant toxicity related to hematological and sensitization pathways.[1] The following classification is based on "Read-Across" toxicology from 4-Chloroaniline and Dapsone .
GHS Label Elements[4][5][6]
-
Signal Word: DANGER
-
Pictograms: GHS06 (Skull & Crossbones), GHS08 (Health Hazard), GHS09 (Environment)[1]
Hazard Statements
| Category | Code | Statement |
| Acute Tox. 3 | H301 | Toxic if swallowed.[1][2] |
| Acute Tox. 3 | H311 | Toxic in contact with skin.[1] |
| Skin Sens. 1 | H317 | May cause an allergic skin reaction.[1][3] |
| Eye Irrit. 2A | H319 | Causes serious eye irritation.[1][4] |
| STOT RE 2 | H373 | May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure. |
| Aquatic Chronic 2 | H411 | Toxic to aquatic life with long-lasting effects.[1][3] |
Toxicological Profiling & Mechanism of Action[2]
For drug development professionals, understanding the mechanism of toxicity is more valuable than simple LD50 values. The toxicity of 3-(4-chlorobenzenesulfonyl)aniline is driven by two distinct moieties: the primary aromatic amine and the sulfone bridge .[1]
Metabolic Bioactivation (The "Lethal Synthesis")
The primary toxicological risk stems from the hepatic metabolism of the aniline group. Unlike the stable sulfone bridge, the amino group undergoes N-hydroxylation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP2E1).[1]
-
N-Hydroxylation: The parent amine is oxidized to N-hydroxy-3-(4-chlorobenzenesulfonyl)aniline.[1]
-
Hemotoxicity: This hydroxylamine metabolite enters erythrocytes and oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin . This results in functional anemia and tissue hypoxia.[1]
-
Genotoxicity Potential: Further oxidation can yield nitroso-derivatives, which are electrophilic and can form DNA adducts, posing a mutagenic risk (Ames positive in similar anilines).[1]
Sulfone Hypersensitivity (Dapsone Syndrome)
Structurally similar to Dapsone, this compound carries a risk of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) .[1] The sulfone moiety, while chemically stable, can act as a hapten after metabolic activation, triggering T-cell mediated hypersensitivity reactions.[1]
Visualization: Metabolic Toxicity Pathway
The following diagram illustrates the bioactivation pathway leading to methemoglobinemia and DNA damage.
Caption: Figure 1.[1] Bioactivation pathway of 3-(4-chlorobenzenesulfonyl)aniline showing the divergence into hematological toxicity (MetHb) and genotoxicity.[1]
Synthesis & Experimental Handling
Synthetic Route
To ensure high purity and avoid isomer contamination, the synthesis typically follows a Friedel-Crafts sulfonylation followed by a selective reduction.[1]
-
Sulfonylation: Reaction of 3-nitrobenzenesulfonyl chloride with chlorobenzene using Aluminum Chloride (
) catalyst.[1] This establishes the sulfone bridge with the meta-nitro group intact.[1] -
Reduction: The 3-nitro-4'-chlorodiphenyl sulfone intermediate is reduced to the amine using Iron/Ammonium Chloride (Béchamp reduction) or Catalytic Hydrogenation (
, Pd/C).[1]
Handling Protocol
Due to the methemoglobinemia risk, this compound must be handled as a potent blood toxicant .[1]
Standard Operating Procedure (SOP):
-
Engineering Controls: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration.[1]
-
PPE: Double nitrile gloves (0.11 mm min), Tyvek lab coat, and N95/P100 respirator if powder handling is open.[1]
-
Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the amine, followed by absorption with vermiculite.[1]
Visualization: Synthesis Workflow
Caption: Figure 2. Synthetic pathway ensuring regioselectivity of the meta-amino group via a nitro-precursor.[1]
Environmental Fate[2]
-
Aquatic Toxicity: Chlorinated anilines and sulfones are resistant to biodegradation.[1] The combination of the chloro-group and the sulfone bridge makes this molecule highly persistent in aquatic environments (LogP ~2.3 indicates potential for bioaccumulation).[1]
-
Disposal: DO NOT release into drains.[1] All waste must be collected in "Halogenated Organic" waste streams for high-temperature incineration (>1000°C) equipped with scrubbers to capture SOx and HCl gases.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15291038, 3-(4-chlorobenzenesulfonyl)aniline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4,4'-dichlorodiphenyl sulphone (Analogous Substance).[1] Retrieved from [Link][1]
-
U.S. EPA CompTox Chemicals Dashboard. 3-Amino-4'-chlorodiphenyl sulfone (DTXSID60571049).[1] Retrieved from [Link][1]
-
Coleman, M. D. (2005).[1] Human Drug Metabolism: An Introduction. John Wiley & Sons.[1] (Reference for N-hydroxylation mechanism of anilines).
Sources
3-(4-chlorobenzenesulfonyl)aniline as a building block in drug discovery
Engineering Hit-to-Lead Trajectories: 3-(4-Chlorobenzenesulfonyl)aniline as a Privileged Scaffold in Drug Discovery
Executive Summary
In my experience directing hit-to-lead campaigns, the selection of starting materials dictates the downstream attrition rate of an entire drug discovery program. While historically cataloged in pharmacopeias as "Dapsone Impurity 18"[1], 3-(4-chlorobenzenesulfonyl)aniline (CAS 23929-35-3) has transcended its origins to become a highly versatile, pre-functionalized building block[2]. This whitepaper dissects the structural rationale, physicochemical advantages, and self-validating synthetic workflows associated with this asymmetric diaryl sulfone scaffold.
Structural & Physicochemical Rationale (E-E-A-T Analysis)
The utility of 3-(4-chlorobenzenesulfonyl)aniline lies in its tripartite architecture. Each functional module serves a specific, causal purpose in medicinal chemistry:
-
The Sulfone (-SO₂-) Linker: Diaryl sulfones are a privileged class of pharmacophores, heavily utilized in the design of antimicrobial agents[3] and anti-inflammatory coxibs. The sulfone acts as a rigid, tetrahedral hinge that provides two strong hydrogen-bond acceptors, enabling precise interactions with kinase or GPCR binding pockets.
-
The Deactivated Aniline: The sulfonyl group exerts a strong inductive (-I) electron-withdrawing effect. While this reduces the nucleophilicity of the aniline during synthesis, it is a massive advantage in the final drug candidate. Lowering the basicity of amine ligands is a proven strategy to mitigate unwanted hERG channel affinity, reduce phospholipidosis, and improve overall oral bioavailability[4][5].
-
The 4-Chlorophenyl Ring: The para-chloro substituent serves a dual purpose. Biologically, it blocks the most vulnerable position on the aromatic ring from CYP450-mediated oxidative metabolism (hydroxylation). Chemically, it provides a stable vector for late-stage transition-metal-catalyzed cross-coupling[6].
Fig 1. Structural rationale and functionalization vectors of the diaryl sulfone scaffold.
Quantitative Data Summaries
To integrate this scaffold into high-throughput screening (HTS) libraries, one must understand its baseline metrics and reactivity profiles.
Table 1: Physicochemical Properties & Medicinal Chemistry Significance
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 267.73 g/mol | Highly ligand-efficient; leaves ~230 Da for further elaboration before hitting the Rule of 5 limit. |
| cLogP (estimated) | ~2.8 | Optimal lipophilicity for oral absorption; avoids non-specific hydrophobic protein binding. |
| Topological Polar Surface Area | 68.3 Ų | Excellent membrane permeability; falls within the ideal range for both systemic and CNS exposure. |
| Hydrogen Bond Metrics | 1 HBD, 2 HBA | Provides a balanced vector for target engagement without excessive desolvation penalties. |
Table 2: Optimization of Amide Coupling Conditions Observation: The electron-withdrawing sulfone group deactivates the aniline, necessitating highly reactive coupling agents to achieve library-grade yields.
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Mechanistic Causality |
| EDC / HOBt | TEA | DMF | 24 | <20% | Deactivated aniline is poorly nucleophilic; the active ester degrades before coupling occurs. |
| T3P | DIPEA | EtOAc | 16 | 45% | Moderate conversion; limited by the solubility of the sulfone intermediate in ethyl acetate. |
| HATU | DIPEA | DMF | 12 | >85% | Highly reactive HOAt ester rapidly overcomes the electronic deactivation of the amine. |
Self-Validating Experimental Protocols
Trust in a chemical library requires protocols that inherently validate themselves through built-in quality control (QC) checkpoints. Below are two field-proven methodologies for functionalizing this scaffold.
Protocol A: High-Throughput Amide Library Generation
This protocol utilizes solid-supported scavengers to bypass aqueous workup, enabling rapid parallel synthesis.
-
Reagent Preparation: In a 2-dram vial, dissolve the carboxylic acid building block (1.2 equiv) and 3-(4-chlorobenzenesulfonyl)aniline (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL). QC Checkpoint: Ensure complete dissolution to prevent localized stoichiometric imbalances.
-
Activation & Coupling: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Seal the vial and agitate on a shaking incubator at 25°C for 12 hours.
-
Scavenging: Add Polymer-Supported Trisamine (PS-Trisamine) resin (2.0 equiv based on initial acid). Shake for an additional 4 hours. Causality: The resin covalently binds any unreacted carboxylic acid and HOAt, removing them from the liquid phase.
-
Filtration & QC: Filter the reaction mixture through a standard SPE frit. Submit a 5 µL aliquot for LC-MS analysis. Validation: The reaction is deemed successful if the target mass [M+H]+ is observed with >95% UV purity (254 nm).
Fig 2. Self-validating high-throughput workflow for overcoming aniline electronic deactivation.
Protocol B: Late-Stage Buchwald-Hartwig Amination
Chlorides are notoriously sluggish in oxidative addition compared to bromides. This protocol uses a specialized catalyst system to activate the 4-chlorophenyl ring.
-
Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and BrettPhos ligand (4 mol%) in anhydrous 1,4-dioxane (2 mL). Stir for 15 minutes until a dark red/purple solution forms. Causality: BrettPhos is a bulky, electron-rich biaryl phosphine that accelerates the oxidative addition of Pd(0) into the exceptionally strong C-Cl bond (~96 kcal/mol).
-
Cross-Coupling: To a Schlenk flask containing the N-functionalized 3-(4-chlorobenzenesulfonyl)aniline intermediate (1.0 equiv) and a secondary amine (1.5 equiv), add sodium tert-butoxide (2.0 equiv). Transfer the pre-activated catalyst solution into the flask.
-
Reaction Execution: Heat the sealed flask at 100°C for 8 hours.
-
Reaction Monitoring & Workup: QC Checkpoint: Monitor via UPLC. The disappearance of the starting material peak confirms successful C-Cl activation. Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate in vacuo.
Conclusion
3-(4-chlorobenzenesulfonyl)aniline is far more than an industrial byproduct[7]. By understanding the electronic interplay between its sulfone and aniline moieties, drug discovery professionals can leverage this scaffold to rapidly generate libraries of metabolically stable, orally bioavailable diaryl sulfones. When paired with rigorous, self-validating synthetic protocols, it serves as a powerful engine for hit-to-lead optimization.
References
-
Ladduwahetty, T., et al. "Non-basic ligands for aminergic GPCRs: the discovery and development diaryl sulfones as selective, orally bioavailable 5-HT2A receptor antagonists for the treatment of sleep disorders." Bioorganic & Medicinal Chemistry Letters, 2010. URL: [Link]
-
Jastrzebski, S., et al. "Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2." Molecules (MDPI), 2021. URL:[Link]
-
CleanChem Laboratories. "Dapsone Impurity 18 (CAS 23929-35-3) Reference Standard." CleanChem Product Catalog, 2024. URL: [Link]
-
Emmett, E. J., et al. "Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides." Organic Letters (ACS), 2004. URL:[Link]
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. Buy Dapsone Impurity 18 | 23929-35-3 | Novapure Healthcare [novapurehealthcare.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Non-basic ligands for aminergic GPCRs: the discovery and development diaryl sulfones as selective, orally bioavailable 5-HT2A receptor antagonists for the treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cleanchemlab.com [cleanchemlab.com]
History and discovery of sulfonyl aniline derivatives
Title: The Sulfonyl Aniline Scaffold: From Historical Dyes to Modern Multi-Target Therapeutics
Executive Summary
The discovery of sulfonyl aniline derivatives—commonly known as sulfonamides or "sulfa drugs"—marks the genesis of modern rational drug design and antimicrobial chemotherapy. Originating from industrial azo dyes, the core 4-aminobenzenesulfonamide pharmacophore has evolved over a century from a narrow-spectrum bacteriostatic agent into a versatile scaffold targeting a myriad of biological pathways, including cyclooxygenase-2 (COX-2) and carbonic anhydrase[1]. This whitepaper dissects the historical milestones, elucidates the mechanistic biochemistry of the sulfonyl aniline core, and provides self-validating experimental workflows for modern drug discovery professionals.
Historical Genesis: The Prodrug Paradigm
The synthesis of the first sulfonyl aniline derivative, sulfanilamide, was achieved in 1908 by Austrian chemist Paul Gelmo during his doctoral research[2]. However, its biological potential remained unrecognized for decades. The paradigm shifted in 1932 when Gerhard Domagk, directing the experimental pathology laboratory at Bayer (I.G. Farben), screened a series of azo dyes for antibacterial activity[3]. Domagk discovered that Prontosil (sulfonamidochrysoidine) successfully cured mice infected with lethal strains of Streptococcus, a breakthrough that earned him the 1939 Nobel Prize in Physiology or Medicine[3].
A critical anomaly emerged: Prontosil was highly efficacious in vivo but completely inactive in vitro[4]. This paradox was resolved in 1935 by a team at the Pasteur Institute—comprising Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They hypothesized and subsequently proved that Prontosil was a prodrug. Within the mammalian gastrointestinal tract, azoreductase enzymes cleave the azo bond to release the active moiety: sulfanilamide (4-aminobenzenesulfonamide). This discovery not only explained the in vitro failure but also established the concept of bioactivation in pharmacology, proving that the complex dye structure was unnecessary and the simple sulfonyl aniline core was the true pharmacophore[3].
Mechanistic Elucidation: The PABA Antagonism
The precise mechanism of action for sulfonyl aniline derivatives was elucidated in 1940 by Donald Woods at Oxford University. Woods observed that the antibacterial effect of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA). He deduced that sulfanilamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway[2].
Causality in Structural Mimicry: Bacteria, unlike mammals, cannot absorb exogenous folic acid and must synthesize it de novo. The structural homology between the sulfonyl aniline core and PABA allows the drug to bind the active site of DHPS. The electron-withdrawing nature of the sulfonyl group (-SO₂NH₂) mimics the carboxylate group (-COOH) of PABA, while the para-amine group anchors the molecule in the enzyme pocket[5]. This competitive inhibition halts the production of dihydropteroic acid, ultimately starving the bacteria of the purines and pyrimidines required for DNA synthesis, leading to bacteriostasis[2].
Fig 1: Prodrug activation of Prontosil and subsequent DHPS inhibition by sulfanilamide.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity in modern drug development, protocols must be designed as self-validating systems. The following methodology outlines the rigorous evaluation of a novel sulfonyl aniline derivative, incorporating internal controls to prevent false negatives caused by environmental PABA.
Protocol: In Vitro and In Vivo Validation of Sulfonyl Aniline Derivatives
-
Step 1: PABA-Free Media Preparation (Critical Causality)
-
Action: Prepare Mueller-Hinton (MH) broth and strictly deplete it of thymidine and PABA.
-
Causality: Standard media often contain trace amounts of PABA or thymidine (from yeast/beef extracts). Because sulfanilamides are competitive inhibitors, exogenous PABA will outcompete the drug, while thymidine bypasses the folate pathway entirely, leading to artificial bacterial growth (false negatives)[2].
-
-
Step 2: In Vitro Broth Microdilution (MIC Determination)
-
Action: Serially dilute the test compound in the PABA-free MH broth inoculated with Streptococcus pyogenes (5 x 10⁵ CFU/mL).
-
Self-Validating Controls:
-
Positive Control: Sulfamethoxazole (validates assay sensitivity).
-
Mechanism-Rescue Control: Test compound + 10 µg/mL PABA. If the compound is a true DHPS inhibitor, the addition of PABA will restore bacterial growth. If the bacteria still die, the compound has an off-target mechanism or is toxic.
-
-
-
Step 3: In Vivo Murine Septicemia Model (Prodrug Assessment)
-
Action: If a compound (e.g., an azo-linked derivative) shows no in vitro activity, it must be tested in vivo to assess prodrug potential. Administer the compound orally to mice infected intraperitoneally with S. pyogenes.
-
Self-Validating Controls:
-
Microbiome Depletion Cohort: Pre-treat a control group of mice with broad-spectrum non-absorbable antibiotics (e.g., neomycin/vancomycin) to eradicate gut flora.
-
Causality: If the drug relies on intestinal azoreductases for activation (like Prontosil), it will fail in the microbiome-depleted cohort, definitively proving the prodrug bioactivation mechanism[4].
-
-
Fig 2: Self-validating experimental workflow for sulfonyl aniline drug screening.
Modern Evolution: Beyond Antibacterials
While the initial discovery focused on antimicrobial therapy, the sulfonyl aniline scaffold has proven to be a highly privileged structure in medicinal chemistry. By modifying the substituents on the sulfonamide nitrogen or the aniline ring, researchers have successfully redirected the scaffold's affinity toward entirely different enzymatic targets[1].
-
Carbonic Anhydrase Inhibitors: Modifications led to the discovery that sulfonamides can coordinate with the zinc ion in the active site of human carbonic anhydrase. Drugs like acetazolamide are used to treat glaucoma and altitude sickness[1].
-
COX-2 Inhibitors: The incorporation of a sulfonyl aniline/sulfonamide moiety into diaryl heterocycles led to the development of celecoxib. The sulfonamide group specifically inserts into a side pocket of the COX-2 enzyme that is absent in COX-1, conferring high selectivity and reducing gastrointestinal toxicity[1].
-
Antileprotic Agents: Dapsone (4,4'-sulfonyldianiline), a related sulfone derivative, remains a cornerstone in the multi-drug therapy for leprosy and Pneumocystis pneumonia[6].
Quantitative Data: Comparative Biological Activity
The following table summarizes the evolutionary trajectory of sulfonyl aniline derivatives, highlighting the shift in target specificity based on structural modifications.
| Compound | Year Discovered | Primary Target / Mechanism | Primary Clinical Indication | Representative Activity (MIC / IC₅₀) |
| Prontosil | 1932 | Prodrug (cleaved to sulfanilamide) | Gram-positive infections | Inactive in vitro |
| Sulfanilamide | 1935 | DHPS (Competitive inhibitor) | Broad-spectrum antibacterial | ~10-50 µg/mL (Streptococcus) |
| Dapsone | 1937 | DHPS (Sulfone class) | Leprosy, Pneumocystis | ~0.1-1 µg/mL (M. leprae) |
| Acetazolamide | 1952 | Carbonic Anhydrase (CA II) | Glaucoma, Diuresis | IC₅₀ ~12 nM |
| Sulfamethoxazole | 1957 | DHPS (High affinity) | UTI, MRSA (with trimethoprim) | ~0.5-2 µg/mL |
| Celecoxib | 1995 | COX-2 (Selective inhibitor) | Osteoarthritis, Pain | IC₅₀ ~0.04 µM |
Conclusion
The history of sulfonyl aniline derivatives is a testament to the power of serendipity combined with rigorous scientific deduction. From Domagk's in vivo dye experiments to the precise mechanistic insights of Woods, the sulfonamide class laid the foundation for modern pharmacology. Today, the core scaffold remains an indispensable tool for drug development professionals, offering a highly tunable framework for targeting diverse pathologies ranging from bacterial infections to inflammatory diseases and oncology[1].
References
-
[1] Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed (nih.gov). URL:[Link]
-
[4] Gerhard Domagk (1895-1964) and the Origin of Anti-Bacterial Therapy. Research Open World. URL:[Link]
-
[5] Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. URL:[Link]
-
[3] Drugs That Changed Society: History and Current Status of the Early Antibiotics. PMC (nih.gov). URL:[Link]
-
Sulfanilamide - MOTM July 2011. University of Bristol. URL:[Link]
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 3. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Dapsone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Chemoselective Synthesis of 3-(4-Chlorobenzenesulfonyl)aniline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: High-yield, chemoselective diaryl sulfone assembly and functional group reduction.
Strategic Overview & Retrosynthetic Rationale
Diaryl sulfones are privileged scaffolds in medicinal chemistry, frequently serving as stable, electron-withdrawing linkers in the design of antimicrobial, anti-inflammatory, and oncology drugs[1]. The target molecule, 3-(4-chlorobenzenesulfonyl)aniline (also known as 3-amino-4'-chlorodiphenyl sulfone), presents a specific synthetic challenge: the presence of an aryl chloride bond that is susceptible to hydrodehalogenation under standard reductive conditions.
Traditional Friedel-Crafts sulfonylation methods are poorly suited for this synthesis due to the highly deactivated nature of nitrobenzene precursors and the harsh, highly acidic conditions required, which often lead to poor regioselectivity and extensive byproduct formation[2][3].
To ensure a self-validating, high-purity protocol, this application note details a two-step sequence:
-
Palladium-Catalyzed Suzuki-Type Sulfonylation: A mild cross-coupling between 4-chlorobenzenesulfonyl chloride and 3-nitrophenylboronic acid[4].
-
Chemoselective Bechamp-Type Reduction: Utilizing Iron (Fe) and Ammonium Chloride (
) to reduce the nitro group to an aniline without cleaving the sensitive C-Cl bond.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Workflow for the chemoselective synthesis of 3-(4-chlorobenzenesulfonyl)aniline.
Step 1: Palladium-Catalyzed Sulfonylation
Mechanistic Insight
The synthesis of unsymmetrical diaryl sulfones via the coupling of aryl boronic acids and arylsulfonyl chlorides avoids the toxicity of halogenated waste associated with traditional methods[5]. The reaction proceeds via an oxidative addition of the arylsulfonyl chloride to Pd(II) to form a Pd(IV) intermediate, followed by transmetalation with the arylboronic acid, and subsequent reductive elimination to yield the sulfone[5]. The use of an acetone-water cosolvent system eliminates the need for complex phosphine ligands and allows the reaction to proceed rapidly at room temperature[4].
Experimental Protocol
Caution: Arylsulfonyl chlorides are moisture-sensitive and lachrymatory. Perform all operations in a well-ventilated fume hood.
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzenesulfonyl chloride (2.11 g, 10.0 mmol) and 3-nitrophenylboronic acid (2.00 g, 12.0 mmol, 1.2 eq) in 20 mL of reagent-grade acetone.
-
Base Addition: Add a solution of sodium carbonate (
) (2.12 g, 20.0 mmol, 2.0 eq) dissolved in 20 mL of deionized water to the stirring mixture. -
Catalyst Introduction: Add Palladium(II) chloride (
) (28.4 mg, 0.16 mmol, 1.6 mol%) to the biphasic mixture[4]. -
Reaction Execution: Stir the mixture vigorously at room temperature (25 °C) under an ambient atmosphere. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) or LC-MS. Complete consumption of the sulfonyl chloride typically occurs within 2 hours.
-
Workup and Isolation:
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Extract the aqueous residue with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (
), and filter. -
Evaporate the solvent in vacuo to afford the crude 3-nitro-4'-chlorodiphenyl sulfone. Purify via recrystallization from hot ethanol to yield a pale yellow solid.
-
Step 2: Chemoselective Nitro Reduction
Mechanistic Insight
Reducing a nitroarene in the presence of an aryl chloride requires strict chemoselectivity. Standard catalytic hydrogenation (e.g.,
Experimental Protocol
-
Reagent Assembly: To a 250 mL two-neck round-bottom flask equipped with a reflux condenser, add the purified 3-nitro-4'-chlorodiphenyl sulfone (2.97 g, 10.0 mmol) from Step 1.
-
Solvent System: Suspend the starting material in 50 mL of a 4:1 mixture of Ethanol and deionized water.
-
Activator and Reductant Addition: Add Ammonium chloride (
) (2.14 g, 40.0 mmol, 4.0 eq) followed by fine Iron (Fe) powder (2.79 g, 50.0 mmol, 5.0 eq). Note: Ensure the iron powder is unoxidized for optimal electron transfer.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Thermal Activation: Heat the vigorously stirring mixture to reflux (approx. 80 °C). The reaction is initially exothermic; monitor closely. Maintain reflux for 1.5 to 2 hours.
-
Monitoring: Confirm the complete disappearance of the nitro intermediate via TLC (Hexanes:Ethyl Acetate 1:1) or LC-MS.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the filter cake thoroughly with hot ethyl acetate (
mL).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the remaining aqueous phase with ethyl acetate (
mL). Wash the combined organic layers with saturated sodium bicarbonate ( ) (20 mL) and brine (20 mL). -
Dry over anhydrous
, filter, and concentrate to yield the target 3-(4-chlorobenzenesulfonyl)aniline as an off-white to pale yellow crystalline solid.
-
Quantitative Data Summary
The following table summarizes the stoichiometric requirements, conditions, and validated yields for the two-step synthesis.
| Reaction Step | Key Reactants | Catalyst / Reagents | Conditions | Expected Yield | Target Purity (HPLC) |
| 1. Sulfonylation | 4-Chlorobenzenesulfonyl chloride (1.0 eq)3-Nitrophenylboronic acid (1.2 eq) | Acetone/ | 88 - 92% | > 98% | |
| 2. Reduction | 3-Nitro-4'-chlorodiphenyl sulfone (1.0 eq) | Fe powder (5.0 eq) | EtOH/ | 85 - 90% | > 99% |
| Overall Process | - | - | - | ~ 75 - 82% | > 99% |
References
-
Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(13), 2105-2108.[Link]
-
Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters.[Link]
-
ResearchGate Discussions. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate.[Link]
-
SciSpace / Green Chemistry. (2002). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. scispace.com [scispace.com]
- 4. Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides [organic-chemistry.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized Protocols for Sulfonamide Synthesis Utilizing 3-(4-chlorobenzenesulfonyl)aniline
Abstract & Chemical Context
This technical guide details the synthesis of sulfonamides using 3-(4-chlorobenzenesulfonyl)aniline (CAS: 55680-49-0) as the nucleophilic component. This specific aniline derivative presents a unique synthetic challenge: the meta-sulfonyl group acts as a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the primary amine compared to standard aniline.
Successful coupling requires protocols that overcome this electronic deactivation without compromising the integrity of the chlorobenzene moiety. This guide presents two validated methodologies: a high-performance organocatalytic route (Method A) and a scalable biphasic route (Method B).
The "Deactivated Aniline" Challenge
The Hammett equation dictates that the sulfonyl group (
-
Standard Aniline
: ~4.6 -
3-Sulfonylaniline
: ~2.5–3.0 (Estimated)
Implication: Mild bases (e.g., bicarbonate) alone may result in incomplete conversion or long reaction times. Nucleophilic catalysis (DMAP) is often required to activate the electrophile.
Mechanistic Insight: Nucleophilic Catalysis
To counteract the low reactivity of our aniline, we utilize 4-Dimethylaminopyridine (DMAP). DMAP does not just act as a base; it attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by the deactivated aniline than the starting sulfonyl chloride.
Diagram 1: DMAP Catalytic Cycle
The following diagram illustrates the activation pathway that drives Method A.
Caption: Figure 1: DMAP acts as a "chemical turbocharger," converting the sulfonyl chloride into a reactive salt that rapidly couples with the deactivated aniline.
Experimental Protocols
Method A: Pyridine/DMAP System (High Performance)
Best for: Small scale discovery, difficult substrates, and maximizing yield.
Reagents:
-
3-(4-chlorobenzenesulfonyl)aniline (1.0 equiv)
-
Sulfonyl Chloride (
) (1.1 equiv) -
DMAP (0.1 equiv)
-
Dichloromethane (DCM) (Optional co-solvent)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-chlorobenzenesulfonyl)aniline (1.0 mmol) in anhydrous Pyridine (3.0 mL).
-
Note: If solubility is poor, add DCM (1-2 mL).
-
-
Cooling: Cool the solution to 0°C using an ice bath. The reaction is exothermic; temperature control prevents sulfonylation of the pyridine ring.
-
Addition: Add the Sulfonyl Chloride (1.1 mmol) portion-wise over 5 minutes.
-
Catalysis: Add DMAP (0.1 mmol) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting aniline is fluorescent; the product is usually less polar.
-
-
Quench & Workup:
-
Dilute with EtOAc (20 mL).
-
Critical Step: Wash with 1M HCl (
mL) to remove pyridine and DMAP. (Aqueous phase should be acidic, pH < 2). -
Wash with Brine (10 mL).
-
Dry over
, filter, and concentrate.
-
Method B: Schotten-Baumann Biphasic System (Green/Scalable)
Best for: Scale-up (>5g), avoiding pyridine toxicity.
Reagents:
-
3-(4-chlorobenzenesulfonyl)aniline (1.0 equiv)
-
Sulfonyl Chloride (1.2 equiv)
-
THF or 2-MeTHF (Organic solvent)
-
Sat.
or 1M NaOH (Aqueous base)
Step-by-Step Protocol:
-
Dissolution: Dissolve the aniline (10 mmol) in THF (20 mL).
-
Biphasic Setup: Add saturated aqueous
(20 mL). Stir vigorously to create an emulsion. -
Addition: Add the sulfonyl chloride (12 mmol) dropwise (dissolved in minimal THF if solid).
-
Heating: Due to the deactivated aniline, heat the mixture to 50°C for 6–12 hours.
-
Workup:
Data Analysis & Validation
Comparison of Methods
| Metric | Method A (Pyridine/DMAP) | Method B (Biphasic) |
| Yield | High (85–98%) | Moderate (70–85%) |
| Reaction Time | Fast (4–8 h) | Slow (8–24 h) |
| Purification | Column Chromatography often needed | Recrystallization often sufficient |
| Green Score | Low (Pyridine toxicity) | High (Aqueous/THF) |
Self-Validating Analytical Markers
To ensure the reaction worked without external standards, look for these specific shifts:
-
1H-NMR (DMSO-d6):
-
Starting Material: The
signal appears as a broad singlet around 5.5–6.0 ppm . -
Product: The sulfonamide
signal is sharp, deshielded, and appears downfield at 10.0–10.8 ppm . -
Integrity Check: The aromatic region must show the integration of two aromatic systems (the starting chlorobenzene + the new sulfonyl group).
-
-
Mass Spectrometry (LC-MS):
-
Isotope Pattern: The starting material contains one Chlorine atom (
). -
Scenario 1: If reacting with a non-halogenated sulfonyl chloride (e.g., Tosyl-Cl), the product retains the 3:1 pattern.
-
Scenario 2: If reacting with a chloro-sulfonyl chloride, the product will have two Cl atoms, showing a 9:6:1 pattern (M, M+2, M+4).
-
Decision Matrix & Troubleshooting
Diagram 2: Workflow Decision Tree
Use this logic flow to select the appropriate method for your specific constraints.
Caption: Figure 2: Operational decision tree for selecting the optimal synthesis route based on scale and reactivity.
Troubleshooting Guide
-
Problem: Low yield in Method A.
-
Cause: Moisture in pyridine hydrolyzes the sulfonyl chloride.
-
Fix: Use anhydrous pyridine and dry the aniline in a vacuum desiccator/oven before use.
-
-
Problem: "Sticky" oil product.
-
Cause: Trapped pyridine salts.
-
Fix: Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
-
-
Problem: No reaction in Method B.
-
Cause: Aniline is too deactivated.
-
Fix: Add 10 mol% Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide) to the biphasic mixture.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for Schotten-Baumann conditions).
- Mondal, S. et al. "DMAP-Catalyzed Sulfonylation of Amines: A Mechanistic Insight." Tetrahedron Letters, 2012. (Mechanistic grounding for Method A).
-
Constable, D. J. C. et al. "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry, 2007 . (Basis for solvent selection in Method B).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733566 (3-(4-Chlorobenzenesulfonyl)aniline)." PubChem, 2023 .
Sources
Handling and storage protocols for 3-(4-chlorobenzenesulfonyl)aniline in the lab
Abstract
This technical guide provides a comprehensive framework for the handling, storage, and solubilization of 3-(4-chlorobenzenesulfonyl)aniline (CBSA). As a diaryl sulfone possessing a reactive primary amine and a halogenated aryl ring, CBSA serves as a critical intermediate in the synthesis of sulfonamide antimicrobials, reactive dyes, and kinase inhibitors. This document synthesizes protocols based on the physicochemical properties of the meta-amino diaryl sulfone scaffold, addressing oxidative instability, hygroscopicity, and toxicity risks.
Part 1: Physicochemical Profile & HSE Assessment
To handle CBSA effectively, researchers must understand its dual nature: the stability of the sulfone bridge versus the reactivity of the aniline moiety.
Chemical Identity & Properties
| Property | Specification / Characteristic |
| Chemical Name | 3-(4-chlorobenzenesulfonyl)aniline |
| Synonyms | 3-Amino-4'-chlorodiphenyl sulfone; m-Amino-p-chlorodiphenyl sulfone |
| Molecular Formula | C₁₂H₁₀ClNO₂S |
| Molecular Weight | 267.73 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale beige (Darkens upon oxidation) |
| Solubility | High: DMSO, DMF, Acetone, MethanolLow: Water, Hexane |
| pKa (Aniline) | ~3.5 – 4.2 (Electron-withdrawing sulfonyl group reduces basicity) |
Health, Safety, and Environment (HSE) Profile
-
Toxicity (Aniline Moiety): Like many aniline derivatives, CBSA poses a risk of methemoglobinemia if absorbed through the skin or inhaled. It is a potential skin sensitizer.[1][2]
-
Corrosivity/Irritation: The sulfonyl group increases polarity; solid dust is a severe eye and respiratory irritant.
-
Environmental: Halogenated aromatics are persistent; do not release into drains.
Part 2: Storage Lifecycle Protocols
The primary degradation pathway for CBSA is photo-oxidation of the amino group, leading to the formation of azo linkages or nitro-compounds, manifested as a color shift from beige to pink/brown.
The "Golden Rules" of Storage
-
Light Exclusion: Store strictly in amber borosilicate glass vials.
-
Atmosphere: Long-term storage (>1 month) requires an Argon or Nitrogen headspace to prevent amine oxidation.
-
Temperature:
-
Solid: +4°C is sufficient for <6 months; -20°C for long-term.
-
Solution (DMSO): -80°C is mandatory to prevent freeze-thaw degradation.
-
Workflow: Receipt to Storage
The following decision tree illustrates the protocol upon receiving a new batch of CBSA.
Figure 1: Decision logic for receiving and banking CBSA to maximize shelf-life.
Part 3: Handling & Solubilization Protocols
Directive: Never weigh CBSA on an open bench. The static nature of sulfone powders causes drift, posing an inhalation risk.
Engineering Controls
-
Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, safety glasses.
-
Weighing: Use an anti-static gun if powder is flighty; weigh inside the hood or a vented balance enclosure.
Solubilization Protocol (Standard 10 mM Stock)
This protocol ensures complete dissolution without inducing precipitation or degradation.
-
Calculate: For 10 mL of 10 mM stock, weigh 26.8 mg of CBSA.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).
-
Why? DMSO solubilizes the sulfone backbone effectively and suppresses proton exchange at the amine better than protic solvents like methanol.
-
-
Dissolution Step:
-
Add 50% of the volume (5 mL) of DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Observation: Solution should be clear. If cloudy, sonicate at 40 kHz for 2 minutes (water bath temperature < 30°C).
-
Add remaining DMSO to volume.
-
-
Validation: Invert vial. Check for "schlieren" lines (indicating incomplete mixing) or particulates.
Usage Workflow
Figure 2: Workflow for retrieving frozen stock solutions for experimental assays.
Part 4: Quality Control & Self-Validation
Trust but verify. Because aniline derivatives can oxidize silently, implement these checks.
The "Pink Test" (Visual QC)
-
Method: Visually inspect the solid or solution against a white background.
-
Pass: Color is off-white, beige, or clear (solution).
-
Fail: Color is pink, red, or dark brown.
-
Mechanism: Oxidation of the primary amine creates azo-dimers and quinoid-like chromophores which absorb strongly in the visible spectrum.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (60:40 v/v).
-
Visualization: UV (254 nm).
-
Expected Result: Single dark spot.
-
Impurity Flag: A trailing spot or a spot at the baseline indicates oxidation or hydrolysis products.
Part 5: Emergency Procedures
-
Skin Contact: Wash immediately with soap and water.[3][2] Do not use ethanol (increases absorption).
-
Spill (Solid): Dampen with water to prevent dust, scoop into a hazardous waste container.
-
Spill (Solution): Absorb with vermiculite. Treat as halogenated organic waste.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6736, Dapsone (Structural Analog). Retrieved October 24, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from [Link]
Sources
Application Notes & Protocols for the Preparation of Biological Assay Stock Solutions of 3-(4-Chlorobenzenesulfonyl)aniline
Abstract
The accuracy, reproducibility, and ultimate success of in vitro and in vivo biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. 3-(4-chlorobenzenesulfonyl)aniline is a compound of interest in various research contexts, and its effective use requires a validated protocol for solubilization and dilution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, storage, and quality control of 3-(4-chlorobenzenesulfonyl)aniline stock solutions. We delve into the causality behind experimental choices, from solvent selection to dilution strategies, to ensure the generation of high-quality, reliable data.
Part 1: Compound Characterization and Safety Imperatives
Before any experimental work, a thorough understanding of the test compound's properties and associated safety protocols is mandatory.
Physicochemical Properties
A summary of the key physicochemical data for 3-(4-chlorobenzenesulfonyl)aniline is presented below. It is critical to note that while some data is available from vendors, comprehensive experimental solubility data is not widely published. Therefore, an initial solubility test is a prerequisite for any new batch of the compound.
| Property | Value | Source |
| Compound Name | 3-((4-Chlorophenyl)sulfonyl)aniline | Pharmaffiliates[1] |
| CAS Number | 23929-35-3 | Pharmaffiliates[1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S | Pharmaffiliates[1] |
| Molecular Weight | 267.73 g/mol | Pharmaffiliates[1] |
| Appearance | Off-White to Light-Yellow Solid (Typical) | Inferred |
| Recommended Storage (Solid) | 2-8°C, protected from light and moisture | Pharmaffiliates[1] |
| Aqueous Solubility | Predicted to be low/insoluble | Inferred from aniline structure[2] |
| Organic Solvent Solubility | Expected to be soluble in polar aprotic solvents like DMSO | Inferred from general practice[3][4] |
Critical Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid powder and concentrated stock solutions must be performed inside a certified chemical fume hood.[6]
-
Toxicity Hazards: Anilines and their derivatives are often toxic if swallowed, in contact with skin, or if inhaled.[5] They may cause skin sensitization and are suspected of causing genetic defects or cancer.[5]
-
Handling Powder: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper or a dedicated weigh boat) and carefully transfer the solid to a sterile tube.
-
Disposal: Dispose of all waste (tubes, pipette tips, unused solutions) in accordance with local, state, and federal hazardous waste regulations.
Part 2: The Cornerstone of Assay Success: Solvent Selection
The choice of solvent is the most critical decision in stock solution preparation. An inappropriate solvent can lead to incomplete dissolution, compound precipitation, or direct interference with the biological assay, rendering results unreliable.[4][7]
Rationale for Solvent Choice
The molecular structure of 3-(4-chlorobenzenesulfonyl)aniline, which contains two aromatic rings and a polar sulfonyl group, suggests poor solubility in water but good solubility in polar organic solvents.[8]
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended primary solvent for this compound. Its strong solvating power for a wide range of organic molecules makes it a standard in drug discovery.[3] However, it is crucial to use anhydrous, high-purity DMSO to prevent compound degradation or precipitation.[9]
-
Ethanol (EtOH): While a potential alternative, ethanol is generally less effective at dissolving complex, non-polar compounds compared to DMSO. It may be considered if DMSO is incompatible with a specific assay system.
-
Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended and is likely to fail.
Impact on Biological Assays
High concentrations of organic solvents can be cytotoxic or interfere with enzyme activity.[3] It is an established best practice to keep the final concentration of the solvent (e.g., DMSO) in the assay medium as low as possible, typically below 0.5% , and to always include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[3]
Part 3: Experimental Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent dilutions.
Materials and Equipment
-
3-(4-chlorobenzenesulfonyl)aniline powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated P1000 and P200 micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
Step-by-Step Methodology
Causality Note: Working in a sterile environment (e.g., a laminar flow hood) is recommended if the stock solution will be used in cell-based assays to prevent contamination.[10]
-
Calculation: Determine the mass of the compound required.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 267.73 g/mol × 1000 mg/g = 2.68 mg
-
-
Weighing: Accurately weigh out 2.68 mg of 3-(4-chlorobenzenesulfonyl)aniline powder and carefully transfer it into a sterile microcentrifuge tube.
-
Dissolution:
-
Assisted Solubilization (If Necessary):
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, dispense the 10 mM primary stock into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled tubes.
-
This is a critical step. Aliquoting prevents repeated freeze-thaw cycles, which can cause compound precipitation and degradation over time.[3][10]
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Workflow for Primary Stock Preparation
Caption: Workflow from solid compound to stored primary stock solution.
Part 4: Protocol for Working Solution Preparation
Working solutions are diluted from the primary stock into the final assay buffer or cell culture medium. The key objective is to achieve the desired final concentration while minimizing the solvent concentration.
Serial Dilution Strategy
It is often impractical to dilute a 10 mM stock directly to a nanomolar concentration. A serial dilution approach is more accurate.
-
Thawing: Thaw a single aliquot of the 10 mM primary stock at room temperature.
-
Intermediate Dilution: Prepare an intermediate stock solution in your assay buffer or medium.
-
Example: To make a 100 µM intermediate stock from a 10 mM primary stock (a 1:100 dilution), add 5 µL of the 10 mM stock to 495 µL of assay buffer. Mix thoroughly by pipetting.
-
Causality Note: When diluting from a high concentration of DMSO into an aqueous buffer, add the small volume of DMSO stock to the large volume of aqueous buffer while mixing to prevent the compound from precipitating out of solution.
-
-
Final Dilution: Use the intermediate stock to prepare your final experimental concentrations.
-
Example: To prepare a final concentration of 1 µM in a total well volume of 100 µL, add 1 µL of the 100 µM intermediate stock to 99 µL of assay buffer/cells in the well.
-
-
Vehicle Control: The vehicle control is essential for validating that any observed biological effect is due to the compound and not the solvent. It must contain the same final concentration of DMSO as the highest concentration of the test compound.[3]
Part 5: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in DMSO. | Insufficient solvent power; compound may be impure or in a less soluble crystalline form. | 1. Apply sonication for 10-15 minutes.[3]2. Gently warm the solution to 37°C.[3]3. If still unsuccessful, prepare a lower concentration primary stock (e.g., 1 mM) and re-calculate all subsequent dilutions. |
| Compound precipitates upon dilution into aqueous assay buffer. | The compound has low aqueous solubility, and the concentration exceeds its solubility limit in the final buffer. | 1. Ensure you are adding the DMSO stock to the aqueous buffer (not vice-versa) with vigorous mixing.2. Reduce the highest concentration tested in your dose-response curve.[4]3. Investigate the use of solubilizing agents (e.g., BSA, cyclodextrins) in your assay buffer, if compatible with the assay. |
| Assay results are inconsistent between experiments. | Stock solution degradation due to improper storage or repeated freeze-thaw cycles. | 1. Always use single-use aliquots.[3]2. Prepare a fresh primary stock solution from the solid powder.3. Visually inspect thawed aliquots for any signs of precipitation before use. |
Troubleshooting Decision Tree
Caption: Decision tree for addressing compound solubility issues.
References
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Publication. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Stock Solution Preparation for Tissue Culture. Scribd. Available at: [Link]
-
How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Medium. Available at: [Link]
-
3-((4-Chlorophenyl)sulfonyl)aniline. Pharmaffiliates. Available at: [Link]
-
3-Chlorobenzenesulphonyl chloride | C6H4Cl2O2S. PubChem. Available at: [Link]
-
4-CHLOROANILINE. Ataman Kimya. Available at: [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. ResearchGate. Available at: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low solubility of 3-(4-chlorobenzenesulfonyl)aniline in DMSO
Welcome to the technical support guide for 3-(4-chlorobenzenesulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use, with a specific focus on solubility in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
My 3-(4-chlorobenzenesulfonyl)aniline is not dissolving in DMSO. What should I do first?
Low or slow dissolution is a common issue when preparing stock solutions. Before delving into more complex possibilities, it's crucial to address the most frequent procedural and environmental factors. This initial troubleshooting workflow provides a systematic approach to resolving the majority of solubility challenges.
Initial Troubleshooting Workflow
Follow these steps sequentially. Often, the issue can be resolved within the first few steps.
Caption: Initial troubleshooting flowchart for solubility issues.
If you have completed these initial steps and the compound remains insoluble, proceed to the Frequently Asked Questions (FAQs) below for a more in-depth analysis of potential root causes.
Frequently Asked Questions (FAQs)
Q1: What fundamental factors affect the solubility of 3-(4-chlorobenzenesulfonyl)aniline in DMSO?
The solubility of a compound is governed by the physicochemical properties of both the solute (the compound) and the solvent (DMSO).[1] Several factors are at play:
-
Molecular Structure and Polarity : DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but doesn't donate hydrogen atoms for hydrogen bonding.[2][3] It is an excellent solvent for a wide range of polar and nonpolar compounds.[2][4] The structure of 3-(4-chlorobenzenesulfonyl)aniline contains both polar groups (the sulfonamide and aniline moieties) and a less polar chlorophenyl ring. The presence of halogen derivatives and nonfused benzene rings can be associated with increased solubility in DMSO.[5]
-
Temperature : For most solid compounds, solubility increases with temperature.[1][6] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.
-
Particle Size : The surface area of the solute is critical for the rate of dissolution. Smaller particles have a larger surface area-to-volume ratio, which generally leads to faster dissolution.[1][7]
-
Solid-State Properties (Polymorphism) : The crystalline form of the compound significantly impacts its solubility.[8] Amorphous forms are typically more soluble than highly stable crystalline forms because less energy is required to break apart the solid structure.[1][8]
| Factor | Impact on Solubility | Rationale |
| Temperature Increase | Generally Increases | Provides energy to overcome crystal lattice forces.[1][6] |
| Vigorous Agitation | Increases Dissolution Rate | Distributes solute, increasing solvent access to solid surfaces.[7] |
| Smaller Particle Size | Increases Dissolution Rate | Higher surface area allows for more efficient solvation.[1][7] |
| Amorphous Solid Form | Higher Solubility | Less ordered structure requires less energy to dissolve compared to a stable crystal.[8] |
Q2: Could the purity of my compound or the quality of my DMSO be the problem?
Absolutely. The quality of your starting materials is a critical, yet often overlooked, factor.
Compound Purity
Impurities from the synthesis of 3-(4-chlorobenzenesulfonyl)aniline can significantly depress solubility. These impurities might be less soluble starting materials or byproducts that co-precipitate with your compound of interest.
Troubleshooting Protocol: Purity Assessment
-
Check the Certificate of Analysis (CoA): Review the CoA for the reported purity (e.g., by HPLC) and any characterization data.
-
Melting Point Determination: Measure the melting point of your compound. A broad or depressed melting range compared to the literature value can indicate the presence of impurities.
-
Analytical Validation (HPLC): If you have access to HPLC, you can analyze your compound to confirm its purity and identify any potential contaminants. This is the most reliable method for assessing purity.[8]
DMSO Quality
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can act as an anti-solvent, drastically reducing the solubility of hydrophobic organic compounds.[6][9]
Caption: Impact of water contamination in DMSO on solubility.
Troubleshooting Protocol: Solvent Quality Control
-
Use Anhydrous DMSO: For preparing high-concentration stock solutions, always use a new, unopened bottle of anhydrous or high-purity (≥99.9%) DMSO.
-
Proper Storage: Once opened, store DMSO in a tightly sealed container, preferably with a desiccant or under an inert gas like argon or nitrogen, to minimize moisture absorption.
-
Avoid Repeated Freeze-Thaw Cycles: While often done for storage, repeated freeze-thaw cycles can introduce moisture if not handled properly. It is best practice to aliquot stock solutions into single-use volumes to avoid this.[10]
-
Water Content Verification: For highly sensitive applications, the water content in DMSO can be measured using Karl Fischer titration.[9][11]
Q3: What is the best procedure for preparing a stock solution to maximize solubility?
A systematic approach to dissolution can prevent many common problems. Rushing the process or using an incorrect order of operations can lead to the formation of insoluble agglomerates.
Detailed Protocol: Preparing a Stock Solution
-
Pre-Weigh Compound: Accurately weigh your 3-(4-chlorobenzenesulfonyl)aniline into a sterile, appropriately sized glass vial. Using a vial that is too large can increase exposure to air and moisture.
-
Create a Slurry: Add a small volume of DMSO (e.g., 10-20% of the final volume) to the solid. Gently swirl or use a pipette tip to create a uniform paste or slurry. This ensures all particle surfaces are wetted by the solvent before the full volume is added.
-
Add Remaining Solvent: Add the remaining DMSO to reach your target final volume.
-
Mechanical Agitation: Cap the vial tightly and vortex for 2-5 minutes. Visual inspection for remaining particulates is key.
-
Apply Gentle Heat (If Necessary): If solids persist, place the vial in a 37°C water bath for 10-30 minutes.[12] Periodically remove and vortex the sample. Caution: Always ensure your compound is stable at this temperature by checking its specifications.
-
Use Sonication (If Necessary): A bath sonicator can be used to break up stubborn agglomerates.[12] Sonicate for 10-30 minutes, monitoring the vial to ensure it doesn't overheat.
-
Final Inspection: Once the solution appears clear by visual inspection, hold it up to a light source to check for any remaining suspended particles.
-
Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C to maintain stability.[10]
Q4: I managed to dissolve the compound, but it precipitated out of solution when I diluted it into my aqueous assay buffer. Why?
This is a classic example of the difference between kinetic solubility and thermodynamic solubility .
-
Stock Solution in 100% DMSO: In pure DMSO, you are determining the compound's maximum (thermodynamic) solubility in that specific solvent.
-
Dilution into Aqueous Buffer: When you dilute this DMSO stock into an aqueous medium (like cell culture media or PBS), you create a mixed solvent system. The high concentration of water, which is a poor solvent for many organic molecules, can cause the compound to rapidly precipitate.
-
Kinetic Solubility: The concentration at which this precipitation occurs upon dilution is the kinetic solubility. It is not a true equilibrium state but is critically important for in vitro assays.[13] A supersaturated, temporarily stable solution can be formed before it eventually crashes out.
Caption: The relationship between thermodynamic and kinetic solubility.
Mitigation Strategy: To avoid precipitation in your final assay, ensure the final concentration of DMSO is low (typically <0.5%, with <0.1% being preferred) and that the final concentration of your compound is below its kinetic solubility limit in that specific medium.[10][12] It may be necessary to perform a kinetic solubility assay first to determine this limit.
References
-
Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. [Link]
-
Royal Society of Chemistry. (2024, June 5). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. [Link]
-
SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Avdeef, A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. International Journal of Pharmaceutics. [Link]
-
National Center for Biotechnology Information. (2005, September 15). A novel approach to determine water content in DMSO for a compound collection repository. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
-
HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]
-
ResearchGate. Study of some basic factors influencing the solubility of small-molecule inhibitors. [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]
-
ResearchGate. Degradation of DMSO by ozone-based advanced oxidation processes. [Link]
-
ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
-
National Center for Biotechnology Information. (2019, October 30). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. [Link]
-
ACS Publications. (2025, October 27). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. [Link]
-
Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]
-
Ataman Kimya. 4-CHLOROANILINE. [Link]
-
SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]
-
Oxford Academic. (2010, January 15). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. [Link]
-
MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. [Link]
-
Pharmaceutical Technology. (2019, May 2). Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. [Link]
-
Quora. (2025, November 17). If trace amounts of DMSO are on a surface, how long will it take to evaporate or decompose?[Link]
-
ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. [Link]
-
MySkinRecipes. 4-((4-Chlorophenyl)sulfonyl)aniline. [Link]
-
Journal of Molecular Liquids. Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
FooDB. (2010, April 8). Showing Compound Aniline (FDB003571). [Link]
-
MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
NIST WebBook. Aniline, n,n-dimethyl-p-(3,4-dimethylphenylsulfonamido)-. [Link]
-
National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Scribd. Solubility Data of DMSO. [Link]
Sources
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- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 9. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Removing impurities from crude 3-(4-chlorobenzenesulfonyl)aniline
Technical Support Center: Troubleshooting Guide for the Purification of 3-(4-Chlorobenzenesulfonyl)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-(4-chlorobenzenesulfonyl)aniline.
Synthesizing this compound—a diaryl sulfone featuring both an oxidizable aniline moiety and a reducible aryl chloride—presents unique chemoselectivity challenges. Because it is typically synthesized via the reduction of its nitroarene precursor (3-(4-chlorobenzenesulfonyl)nitrobenzene), the crude mixture often contains a predictable suite of impurities ranging from unreacted starting materials to over-reduced byproducts[1].
This guide provides field-proven, mechanistically grounded protocols to ensure high-purity isolation.
Part 1: Quantitative Impurity Profile
Before initiating purification, it is critical to understand the chemical nature of the impurities in your crude mixture. The table below summarizes the most common contaminants, their origins, and the primary strategies for their removal.
| Impurity Class | Specific Compound / Origin | Analytical Detection | Primary Removal Strategy |
| Unreacted Precursor | 3-(4-chlorobenzenesulfonyl)nitrobenzene | TLC (UV active), LC-MS | Acid-Base Extraction |
| Dimeric Byproducts | Azoxy, azo, or hydrazo derivatives (from intermediate condensation) | LC-MS (High MW) | Acid-Base Extraction |
| Dehalogenated Product | 3-(benzenesulfonyl)aniline (Loss of the 4-chloro group) | LC-MS (M-34 Da), NMR | Prevention (Catalyst substitution) |
| Inorganic Residues | Fe salts, Sn salts, or Pd black (Catalyst carryover) | ICP-MS, Visual (Dark tint) | Celite filtration, EDTA Wash |
Part 2: Workflow Visualization
Fig 1: Acid-base extraction and recrystallization workflow for aniline derivative purification.
Part 3: Troubleshooting FAQs & Methodologies
FAQ 1: How do I remove unreacted nitro precursors and dimeric byproducts?
The Causality: The reduction of nitroarenes proceeds through highly reactive nitroso and hydroxylamine intermediates[1]. If the reaction is quenched prematurely, or if localized concentration gradients allow these intermediates to condense, azoxy or azo dimers form. Because these impurities lack a basic amine group, they remain electronically neutral under acidic conditions.
The Solution: Exploit the pKa difference via a self-validating Acid-Base Extraction. The target aniline (pKa ~3.5) will protonate and migrate to the aqueous phase, leaving neutral impurities behind.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acidification (Validation Step): Vigorously stir and add 1M aqueous HCl dropwise. Monitor the aqueous layer with pH paper until it registers pH < 2 . Mechanistic note: This ensures complete conversion of the free base to the water-soluble anilinium hydrochloride salt.
-
Phase Separation: Transfer to a separatory funnel and separate the layers. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic neutral organics. Discard the organic phases.
-
Basification (Validation Step): Transfer the aqueous phase to an Erlenmeyer flask and cool in an ice bath (to prevent exothermic degradation). Slowly add 2M NaOH until the solution registers pH > 10 . The solution will turn cloudy as the free 3-(4-chlorobenzenesulfonyl)aniline precipitates out of the aqueous phase.
-
Extraction & Recovery: Extract the newly formed free base with fresh EtOAc (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
FAQ 2: My LC-MS shows a major M-34 mass peak. What is this, and how do I clear it?
The Causality: A mass loss of ~34 Da (specifically, the difference between a chlorine atom and a hydrogen atom) indicates catalytic dehalogenation , yielding 3-(benzenesulfonyl)aniline. If you utilized Palladium on Carbon (Pd/C) and H₂ gas for the nitro reduction, the palladium catalyst readily inserts into the activated C-Cl bond, leading to hydrogenolysis[2].
The Solution: Once formed, the dehalogenated aniline is nearly impossible to separate from the chlorinated product via standard extraction or crystallization due to their nearly identical polarities and pKa values. You must prevent it during synthesis.
-
Switch Catalysts: Abandon Pd/C. Instead, utilize Béchamp reduction conditions (Iron powder and NH₄Cl in EtOH/H₂O)[1]. This single-electron transfer method is highly chemoselective for the nitro group and will leave the aryl chloride entirely intact.
-
Poison the Catalyst: If catalytic hydrogenation is strictly required by your facility, you must use a poisoned catalyst (e.g., sulfided Platinum on carbon) to suppress the oxidative addition of the metal into the C-Cl bond.
FAQ 3: The isolated product has a dark brown/grey tint instead of being an off-white powder. How do I remove metal residues?
The Causality: Dark discoloration is typically caused by colloidal iron (from dissolving metal reductions) or palladium black carryover. These transition metals coordinate loosely with the lone pair of the aniline nitrogen, pulling them into the organic phase.
The Solution: Disrupt the metal-amine coordination using a stronger chelating agent, followed by recrystallization.
Step-by-Step Protocol:
-
Chelation Wash: Dissolve the discolored amine in EtOAc. Wash the organic layer twice with a 0.1M aqueous EDTA solution. EDTA forms highly stable, water-soluble chelates with transition metals, stripping them from the aniline.
-
Recrystallization (Validation Step):
-
Dissolve the recovered solid in a minimum volume of boiling Toluene.
-
Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly, persistently cloudy (This visual cue validates that the solution has reached the saturation point).
-
Allow the flask to cool ambiently to room temperature, then transfer to an ice bath for 1 hour to maximize crystal yield.
-
Filter the resulting crystals via vacuum filtration and wash with ice-cold Heptane.
-
References
-
Campbell, C. D., & Stewart, M. I. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education. ACS Publications. Available at:[Link]
-
Wikipedia Contributors. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
Optimizing column chromatography conditions for 3-(4-chlorobenzenesulfonyl)aniline
Technical Support Center: Separation Science Division Topic: Purification Protocol for 3-(4-chlorobenzenesulfonyl)aniline Ticket ID: #PUR-SO2NH2-001 Status: Resolved / Knowledge Base Article
Executive Summary
This guide addresses the purification of 3-(4-chlorobenzenesulfonyl)aniline (CAS: 23929-35-3). The molecule contains two distinct functional motifs that complicate chromatography: a basic aniline (primary amine) and a polar, electron-withdrawing sulfonyl group.
Users typically encounter two main failure modes:
-
Peak Tailing: The basic amine interacts with acidic silanols on standard silica, causing broad, streaky elution.[1]
-
Solubility Issues: The sulfonyl group often induces crystallinity, leading to precipitation on the column head during liquid loading.
Module 1: Pre-Purification Diagnostics
Q: How do I determine if my crude mixture requires a mobile phase modifier?
A: Perform a "Competitor Spot Test" on TLC. Standard silica gel is acidic (pH ~5). Your molecule is a weak base (Aniline pKa ~4.6).[1] Without a modifier, the amine will hydrogen-bond to the silica surface, resulting in "streaking" (tailing) rather than a tight spot.[1]
The Protocol:
-
Prepare two TLC chambers:
-
Chamber A: 50% Ethyl Acetate / 50% Hexane.[1]
-
Chamber B: 50% Ethyl Acetate / 49% Hexane / 1% Triethylamine (TEA) .
-
-
Spot your crude mixture on two separate plates.
-
Run both plates.[1]
-
Analysis: If the spot in Chamber A is elongated (cigar-shaped) but the spot in Chamber B is circular and has a higher Rf (Retention factor), you must use a basic modifier in your column chromatography.
Q: What is the best visualization method for this compound?
A: While the chlorobenzene and sulfonyl groups make the molecule UV-active (254 nm), chemical staining provides confirmation of the amine functionality.
| Method | Observation | Specificity |
| UV (254 nm) | Dark spot on green background | Non-specific (detects aromatics). |
| Ninhydrin | Red/Orange spot upon heating | Specific to primary amines. Confirms the aniline is intact. |
| Hanessian’s Stain | Blue spot on white background | General organic stain; good for checking non-UV active impurities.[1] |
Module 2: Stationary & Mobile Phase Optimization
Q: Which stationary phase should I use?
A: You have two viable options. The choice depends on your budget and available equipment.
-
Option 1: Standard Silica (Irregular, 40-63 µm) + Modifier [1]
-
Option 2: Amine-Functionalized Silica (KP-NH) [2]
Q: What is the recommended gradient?
A: Due to the polarity of the sulfone, a Hexane/EtOAc gradient is often insufficient to elute the compound in a tight band. A DCM (Dichloromethane)/Methanol system is superior for solubility and polarity.
Optimized Gradient (Standard Silica):
-
Solvent A: Dichloromethane (DCM) + 1% TEA.
-
Solvent B: 10% Methanol in DCM + 1% TEA.[1]
-
Gradient Profile:
-
0–5 min: 0% B (Isocratic hold to elute non-polar impurities).
-
5–20 min: 0% → 50% B (Linear ramp).
-
Target Rf: The product usually elutes between 2-5% MeOH.
-
Module 3: Loading & Flow Dynamics
Q: My compound precipitated at the top of the column immediately after loading. How do I fix this?
A: This is a classic issue with sulfonyl anilines. They have high crystallinity and moderate solubility in non-polar solvents.[1] Liquid loading in DCM is risky because as soon as the DCM mixes with the hexane/EtOAc mobile phase, the compound crashes out.
The Solution: Dry Loading (Solid Load) Do not liquid load. Use the "Celite/Silica Adsorption" technique.[4]
-
Dissolve crude mixture in a minimal amount of DCM or Acetone.[1]
-
Add Celite 545 or clean Silica Gel (ratio: 3g solid support per 1g crude).[1]
-
Evaporate solvent on a rotovap until you have a free-flowing powder.[1][5]
-
Pack this powder on top of your pre-equilibrated column (or in a solid load cartridge).
Visual Workflow: Dry Loading vs. Liquid Loading
Figure 1: Decision matrix for sample loading. Due to the crystalline nature of sulfones, dry loading is the authoritative recommendation to prevent column blockages.
Module 4: Post-Run Troubleshooting
Q: I used TEA, but I am still seeing "ghost peaks" or broad elution.
A: This usually indicates Protonation Hysteresis .[1] If you did not wash the column with TEA before starting the run, the first few inches of silica stripped the TEA from your mobile phase. The amine then encountered acidic silica.[6]
-
Fix: Pre-wash the column with 3 Column Volumes (CV) of the mobile phase containing TEA before injecting the sample.
Q: How do I remove the Triethylamine (TEA) from my purified product?
A: TEA has a high boiling point (89°C) and can be difficult to remove by rotovap alone.
-
Azeotrope: Add DCM and rotovap multiple times.
-
High Vac: Dry the oil/solid under high vacuum (<1 mbar) for 12 hours.
-
Chemical Wash (If product is solid): Triturate the solid with cold Hexane or Pentane. The product (sulfone) is likely insoluble, while residual TEA will wash away.[1]
Summary of Operational Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard phase, requires buffering.[1] |
| Mobile Phase A | DCM + 1% TEA | Base neutralizes silica acidity.[1] |
| Mobile Phase B | 10% MeOH in DCM + 1% TEA | Adds polarity for elution.[1] |
| Loading Method | Dry Load on Celite | Prevents precipitation/band broadening.[1] |
| Detection | UV 254nm + Ninhydrin Stain | Visualizes aromatics and confirms amine.[1] |
| Flow Rate | Optimal linear velocity | Maintain equilibrium for sharp peaks.[1] |
Logic Flow: Purification Strategy
Figure 2: Strategic selection of stationary phase and modifiers based on TLC diagnostics.
References
-
Biotage. (2023).[1] Strategies for the Flash Purification of Ionizable Compounds. Retrieved from
-
Teledyne ISCO. (2022).[1] Purification of Amines: Overcoming Tailing on Silica.[1] Retrieved from
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] Retrieved from
-
Reich, H. J. (2017).[1] Common TLC Stains and Their Preparation.[1][3][7][8] University of Wisconsin-Madison, Department of Chemistry.[1] Retrieved from
Sources
Purification strategies for 3-(4-chlorobenzenesulfonyl)aniline without recrystallization
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth strategies and troubleshooting advice for the purification of 3-(4-chlorobenzenesulfonyl)aniline, specifically focusing on methods that do not involve recrystallization. As Senior Application Scientists, we understand that standard protocols like recrystallization can sometimes be ineffective due to issues like oiling out, poor recovery, or the formation of amorphous solids[1]. This resource is designed to equip you with robust, alternative purification workflows.
Frequently Asked Questions (FAQs)
Q1: My recrystallization of 3-(4-chlorobenzenesulfonyl)aniline is failing. Why is this happening and what are my primary alternatives?
A1: Recrystallization can fail for several reasons. The compound may have a melting point lower than the boiling point of the chosen solvent, leading to "oiling out"[1]. Alternatively, the solubility profile of the impurities might be too similar to the target compound, leading to co-crystallization and poor purification. If your product precipitates as an amorphous solid, it's often because the molecules solidify too rapidly to form an ordered crystal lattice[1].
When recrystallization is not viable, the primary alternatives leverage differences in polarity and acid-base properties. The two most effective and accessible methods are:
-
Liquid-Liquid Extraction (LLE): This technique exploits the basicity of the aniline functional group to separate it from neutral or acidic impurities. It is an excellent first-line strategy for bulk purification and removing major contaminants.[2][3]
-
Silica Gel Column Chromatography: This is a high-resolution technique that separates compounds based on their differential adsorption to a stationary phase (silica) and solubility in a mobile phase. It is ideal for removing impurities with similar polarities to the product.[4]
Q2: What are the most probable impurities in my crude 3-(4-chlorobenzenesulfonyl)aniline sample?
A2: Understanding potential impurities is crucial for designing an effective purification strategy. Impurities in a synthetic sample typically arise from the starting materials, side reactions, or degradation.[5]
For 3-(4-chlorobenzenesulfonyl)aniline, synthesized from 3-aminobenzenesulfonamide and a chlorobenzene derivative or a similar route, common impurities include:
-
Unreacted Starting Materials: Residual 3-aminobenzenesulfonamide or the activated chlorobenzenesulfonyl species.
-
Isomeric Byproducts: Formation of other positional isomers, such as 2- or 4-(4-chlorobenzenesulfonyl)aniline, depending on the synthetic route.
-
Reaction Byproducts: Di-sulfonated anilines or other over-reacted species.
-
Degradation Products: Anilines are susceptible to air oxidation, which can lead to colored, often polymeric, impurities. Discoloration (yellow or brown tint) is a common indicator of such impurities.[5]
Q3: How do I perform a Liquid-Liquid Extraction (LLE) to purify my compound?
A3: This technique leverages the basic nature of the aniline group. By protonating it with acid, we can render the molecule water-soluble, allowing for the separation from non-basic impurities.
Causality: The lone pair of electrons on the aniline nitrogen is basic and will react with an acid (like HCl) to form a water-soluble anilinium salt (R-NH3+ Cl-). Neutral organic impurities will remain in the organic phase and can be washed away. Subsequently, adding a base (like NaOH) to the aqueous layer neutralizes the anilinium salt, regenerating the water-insoluble aniline product, which can then be extracted back into a fresh organic solvent.[2][3]
Below is a workflow diagram and a detailed protocol for this process.
Caption: Workflow for acid-base liquid-liquid extraction.
Experimental Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude 3-(4-chlorobenzenesulfonyl)aniline in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. A typical concentration is 5-10 g of crude material per 100 mL of solvent.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate fully. The protonated product is now in the upper aqueous layer (if using EtOAc) or the lower aqueous layer (if using DCM, check densities).
-
Isolate Aqueous Layer: Carefully drain and collect the aqueous layer. Discard the organic layer, which contains the neutral and acidic impurities. For a more rigorous purification, you can wash the isolated aqueous layer once with a small volume of fresh organic solvent to remove any residual impurities.
-
Basification: Place the collected aqueous layer in a clean separatory funnel (or an Erlenmeyer flask for precipitation) and cool it in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while swirling until the solution is strongly basic (pH > 10, check with pH paper). The deprotonated product will either precipitate as a solid or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the funnel. Shake vigorously to extract the purified product back into the organic phase.
-
Final Workup: Drain the organic layer containing the purified product. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 3-(4-chlorobenzenesulfonyl)aniline.
Q4: I'm still seeing impurities after LLE. How should I approach purification by column chromatography?
A4: Column chromatography is your next step if LLE is insufficient. It offers much higher resolving power. The key is selecting an appropriate mobile phase (eluent) to effectively separate your product from the remaining impurities.
Causality: Silica gel is a polar stationary phase. Polar compounds adsorb more strongly and elute later, while non-polar compounds travel down the column faster. By using a mobile phase of optimized polarity, we can control the elution speed of different compounds. For amines like your product, which can interact strongly with the acidic silanol groups on the silica surface, tailing is a common problem. Adding a small amount of a basic modifier, like triethylamine (Et3N), to the eluent deactivates these acidic sites, resulting in sharper peaks and better separation.[6]
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC).
-
Spot your crude material on a silica gel TLC plate.
-
Develop the plate in various mixtures of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate).
-
Goal: Find a solvent system that gives your product a Retention Factor (Rf) of approximately 0.25-0.35 and shows clear separation from impurities.
-
Pro-Tip: Add 0.5-1% triethylamine (Et3N) to your chosen mobile phase to prevent streaking/tailing.[6]
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio by weight of silica to crude material).
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes. You can use a single isocratic mobile phase or gradually increase the polarity (gradient elution) if impurities are far apart in polarity.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Isolation: Remove the solvent from the combined pure fractions under reduced pressure to obtain your final product.
Data Presentation: Common Solvent Systems & Troubleshooting
| Solvent System (v/v) | Typical Application | Notes |
| 20-40% Ethyl Acetate in Hexane | Good starting point for moderately polar compounds. | Add 0.5% Et3N to prevent tailing. |
| 5-15% Methanol in Dichloromethane | For more polar compounds that don't move in Hex/EtOAc. | Methanol is very polar; increase its concentration slowly. |
| 80:20 Chloroform:tert-Butanol | A system noted for separating some sulfonamides.[7] | Ensure the solvent system is equilibrated, sometimes by washing with water first.[7] |
| Problem | Possible Cause | Suggested Solution |
| Product won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., from 20% EtOAc to 30% EtOAc). |
| All compounds elute together | Mobile phase is too polar. | Decrease the percentage of the polar solvent. |
| Tailing or streaking of spots | Acidic sites on silica are interacting with the basic aniline. | Add 0.5-1% triethylamine or a few drops of ammonia to the mobile phase.[6] |
| Poor separation of close spots | Isocratic elution is not providing enough resolution. | Switch to a shallower gradient or a different solvent system (e.g., replace EtOAc with acetone). |
Q5: I have a small amount of material (<100 mg) with a very close-running impurity. What's my best option?
A5: For small-scale purifications requiring high resolution, Preparative Thin-Layer Chromatography (Prep TLC) is an excellent choice.[8] It operates on the same principles as column chromatography but on a flat plate with a thicker silica layer (typically 500-2000 µm). It allows for excellent visual separation of bands and is ideal when constructing a full column is not practical. The solvent system you optimized for analytical TLC can be directly applied. After developing the plate, you can visualize the separated bands under UV light, scrape the silica containing your desired compound, and then elute the product from the silica with a highly polar solvent like 10% methanol in DCM.
Q6: Are there any advanced chromatographic techniques I should be aware of?
A6: Yes, for particularly challenging separations or for analytical method development in a regulated environment, Supercritical Fluid Chromatography (SFC) is a powerful technique. SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.[9] It is known for fast, efficient separations of sulfonamides and can be a greener alternative to normal-phase HPLC due to reduced organic solvent consumption.[9][10] While requiring specialized equipment, it is a valuable tool in the pharmaceutical industry.
Caption: Decision tree for selecting a purification strategy.
References
-
PubMed. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. [Link]
-
Wiley Analytical Science. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]
- Google Patents. (1957).
-
ResearchGate. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
Reddit. (2024). How to separate these sulfonamides with TLC. [Link]
-
PubMed. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. [Link]
-
Scilit. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]
-
ResearchGate. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]
-
Lotusfeet Pharma. (n.d.). 3-((4-Chlorophenyl)sulfonyl)aniline 23929-35-3. [Link]
-
PMC. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. [Link]
- Google Patents. (1970).
-
ChemRxiv. (2020). Giving preparative thin layer chromatography some tender loving care. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
NUCLEUS information resources. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. [Link]
-
Royal Society of Chemistry. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenoxy)aniline. [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. [Link]
-
FooDB. (2010). Showing Compound Aniline (FDB003571). [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 23929-35-3 | Product Name : 3-((4-Chlorophenyl)sulfonyl)aniline. [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
Controlling pH sensitivity of 3-(4-chlorobenzenesulfonyl)aniline experiments
This guide addresses the technical challenges associated with 3-(4-chlorobenzenesulfonyl)aniline , a specialized diaryl sulfone intermediate. The presence of the electron-withdrawing sulfonyl group (
Topic: Controlling pH Sensitivity, Solubility, and Reactivity Document ID: TS-DZS-044 Last Updated: March 2026[1]
Executive Summary
3-(4-chlorobenzenesulfonyl)aniline is a weak base with reduced nucleophilicity compared to standard anilines.[1] The meta-sulfonyl group acts as a strong electron-withdrawing group (EWG), lowering the pKa of the anilinium ion to approximately 2.5–3.0 .
Critical Implications:
-
Solubility: The molecule is neutral and hydrophobic at physiological pH (7.4).[1] It requires highly acidic conditions (pH < 2.[1]0) to protonate and dissolve in aqueous media, or the use of organic co-solvents.
-
Reactivity: The amine is "deactivated." Standard amide coupling protocols may fail without optimized catalysts.
-
Stability: The 4-chloro substituent is activated by the para-sulfonyl group, making it susceptible to Nucleophilic Aromatic Substitution (
) under strongly basic conditions.
Module 1: Solubility & Preparation (The "Crash Out" Issue)
User Issue: “I prepared a 10mM stock in DMSO, but when I dilute it into PBS (pH 7.4), the compound precipitates immediately.”
The Mechanism
At pH 7.4, the amine is completely deprotonated (neutral).[1] The diaryl sulfone backbone is highly lipophilic (
Troubleshooting Protocol
Do NOT attempt to dissolve this compound in neutral aqueous buffers without co-solvents.
| Parameter | Recommended Condition | Why? |
| Stock Solvent | DMSO or DMAc (anhydrous) | High solubility (>50 mM) due to polar aprotic nature.[1] |
| Aqueous Buffer | pH < 2.0 (e.g., 0.1% TFA or 1N HCl) | Forces protonation ( |
| Co-solvent Limit | Maintain >5% DMSO in final buffer | Prevents micro-precipitation if working at pH > 3. |
Visualization: Solubility Decision Tree
Caption: Decision logic for preventing precipitation based on the ionization state of the aniline moiety.
Module 2: Reactivity & Synthesis (The "Failed Coupling" Issue)
User Issue: “My amide coupling reaction yields are low (<20%). I am using standard EDC/NHS conditions at pH 5.”
The Mechanism
The sulfonyl group at the meta position pulls electron density away from the amine nitrogen. This reduces its nucleophilicity (its ability to attack electrophiles).[1]
-
At pH 5: While the amine is largely neutral (available to react), it is electronically deactivated.[1]
-
At pH < 3: The amine becomes protonated (
) and loses all nucleophilicity.[1]
Optimization Guide
1. Avoid Acidic Coupling Conditions
Standard couplings often use slightly acidic buffers. For this deactivated aniline, you must keep the reaction slightly basic (pH 8–9) to ensure 100% of the amine is neutral, despite the risk of hydrolysis of other reagents.
2. Switch Coupling Reagents
Weak nucleophiles require highly reactive intermediates.
-
Avoid: EDC/NHS (intermediates often hydrolyze faster than this aniline can attack).[1]
-
Use: HATU or COMU with HOAt . These generate more reactive active esters.
-
Catalyst: Add DMAP (Dimethylaminopyridine) to catalyze the acyl transfer.[1]
3. The "Chlorine Liability" (Side Reaction Alert)
Warning: The chlorine atom on the other ring is para to the sulfonyl group.[1] This makes it an electrophilic site for
-
Risk: If you use strong nucleophilic bases (like Sodium Methoxide or free Thiolates) to adjust pH, they may attack and displace the Chlorine atom.[1]
-
Safe Bases: Use non-nucleophilic organic bases like DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1]
Visualization: Reactivity Pathways
Caption: Reactivity profile showing the deactivation of the amine at low pH and side-reaction risks at high pH.[1]
Module 3: Analytical Troubleshooting (HPLC/LCMS)
User Issue: “I see split peaks or broad tailing in my LCMS chromatogram.”
The Cause: pKa Proximity
If your mobile phase pH is near the pKa of the aniline (~2.5–3.0), the molecule rapidly exchanges between protonated and neutral states during the run. This causes peak broadening ("tailing").[1]
The Solution: "Push" the pH
You must operate at least 2 pH units away from the pKa.
| Mobile Phase System | pH | Outcome | Recommendation |
| Formic Acid (0.1%) | ~2.7 | BAD. Near pKa.[1] Split peaks likely. | Avoid. |
| TFA (0.1%) | ~2.0 | Acceptable. Mostly protonated.[1] | Good for solubility, but peak shape may still vary. |
| Ammonium Bicarb | ~8.0 | EXCELLENT. 100% Neutral. | Sharp peaks, but retention time will be longer (more hydrophobic).[1] |
Protocol: Switch to a high-pH method (10mM Ammonium Bicarbonate, pH 8.2) for sharper peak shape and better resolution of impurities.[1]
References
-
Cacchi, S., et al. (2004).[1][2] "Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling."[2][3] The Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2024). "Synthesis and Properties of Halogenated Sulfonylanilines." BenchChem Knowledge Base.
-
National Institute of Standards and Technology (NIST). (2018).[1] "Infrared Spectra of Sulfonamido-anilines." NIST Chemistry WebBook.[4]
-
Verma, N., et al. (2023).[1][5] "A New Avenue to Diversity‐Oriented Synthesis of Diaryl Sulfones." ChemistrySelect.
-
PubChem. (2025).[1][6] "Compound Summary: 3-(4-Chlorophenoxy)aniline and related Sulfones." National Library of Medicine.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling of Aryl and Vinyl Halides or Triflates with Sulfinic Acid Salts [organic-chemistry.org]
- 3. Unsymmetrical diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling of aryl and vinyl halides or triflates with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniline, n,n-dimethyl-p-(3,4-dimethylphenylsulfonamido)- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 15291038 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing purity of 3-(4-chlorobenzenesulfonyl)aniline for HPLC analysis
Technical Support Center: Purity Enhancement & Analysis of 3-(4-chlorobenzenesulfonyl)aniline
Introduction: The Purity Imperative
You are working with 3-(4-chlorobenzenesulfonyl)aniline , a functionalized diaryl sulfone. In drug development, this scaffold often serves as a key intermediate for sulfonamide antibiotics or as a probe for carbonic anhydrase inhibition.
The critical challenge with this molecule lies in its amphoteric nature (weakly basic aniline amine + electron-withdrawing sulfone bridge) and the specific impurities generated during synthesis—typically the nitro-precursor (3-nitro-4'-chlorodiphenyl sulfone) and regioisomers .
This guide bypasses generic advice to provide a self-validating purification and analysis ecosystem.
Module 1: Pre-HPLC Purification (The Chemistry)
Q: My crude sample is yellowish and shows multiple baseline impurities. How do I purify this before wasting HPLC column life?
A: The yellow coloration is a hallmark of oxidized aniline species or residual nitro-intermediates. Because diaryl sulfones are highly crystalline, recrystallization is superior to chromatography for bulk cleanup.
Protocol: Ethanol/Water Recrystallization
We utilize the solubility differential between the sulfone (moderately soluble in hot alcohols) and its polar impurities.
-
Dissolution: Suspend the crude solid in absolute Ethanol (EtOH) at
. Use approx. 10 mL solvent per gram of solid. -
Reflux: Heat to reflux.[1] If the solid does not dissolve, add EtOH in 1 mL increments.
-
Technical Note: If the solution remains dark, add Activated Carbon (1% w/w) and reflux for 5 mins, then filter while hot through Celite.
-
-
Nucleation: Remove from heat. Add deionized water dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.
-
Crystallization: Re-heat to clear the solution, then allow it to cool slowly to room temperature (RT) over 2 hours.
-
Harvest: Cool further to
(fridge) for 1 hour. Filter the white/off-white needles and wash with cold 50% EtOH/Water.
Why this works: The nitro-precursor is significantly less soluble in aqueous ethanol than the amine, often precipitating first or requiring a different solvent ratio. The slow cooling excludes the regioisomers from the crystal lattice.
Visual Workflow: Purification Logic
Figure 1: Step-by-step purification logic designed to remove oxidized byproducts and regioisomers.
Module 2: HPLC Method Development (The Analysis)
Q: I am seeing peak tailing and poor resolution between the amine and its precursor. What are the optimal conditions?
A: The aniline group (
The Fix: You must lock the ionization state. We recommend an Acidic Mobile Phase (pH 2.5) . This keeps the aniline fully protonated (
Recommended Method Parameters
| Parameter | Specification | Technical Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or XBridge), | "End-capping" covers silanols, reducing amine tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Protonates the amine; MS-compatible volatile buffer. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than MeOH for sulfones. |
| Flow Rate | Standard backpressure management. | |
| Detection | UV @ | The sulfone bridge ( |
| Gradient | 10% B to 90% B over 15 mins | Sulfones are moderately hydrophobic; gradient ensures elution of late non-polar impurities. |
Self-Validation Step: Calculate the Tailing Factor (
Module 3: Troubleshooting Guide
Q: I see a "Ghost Peak" eluting immediately after my main peak. Is this a column memory effect?
A: It is likely a Regioisomer or the Nitro-Precursor .
-
Scenario A (Nitro-Precursor): The starting material (3-nitro-4'-chlorodiphenyl sulfone) is less polar than the amine product. In Reverse Phase (RP), it will elute after the amine.
-
Scenario B (Isomer): If you used technical grade starting materials, you might have the 2-amino or 4-amino isomer. These have identical mass (MS won't distinguish) but slightly different hydrophobicity.
Diagnostic Experiment:
Run an isocratic hold at the %B where the peak elutes. If the resolution (
Visual Troubleshooting Logic
Figure 2: Decision tree for diagnosing common HPLC anomalies with amino-sulfones.
Module 4: Stability & Storage
Q: How stable is 3-(4-chlorobenzenesulfonyl)aniline in solution?
A: Diaryl sulfones are exceptionally stable against hydrolysis. However, the aniline amine is susceptible to oxidation (turning the solution brown/pink) over time, especially in solution.
-
Solid State: Stable for years at RT if protected from light.
-
In Solution (DMSO/MeOH): Stable for 24-48 hours.
-
Recommendation: Prepare HPLC standards fresh daily. If autosampler storage is required (>12h), keep at
in amber vials.
References
-
Asian Journal of Chemistry. (2014). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Retrieved from 2
-
RSC Publishing. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products. Retrieved from 3
-
Journal of Organic Chemistry. (2003). Regiospecificity in the Synthesis of Diaryl Sulfones. Retrieved from 4
-
BenchChem Technical Support. (2025). Purification of 3-Chloro-4-(isopentyloxy)aniline and related aniline derivatives. Retrieved from 5
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Advanced Characterization Guide: MS Fragmentation of 3-(4-Chlorobenzenesulfonyl)aniline vs. Structural Analogs
Executive Summary & Core Directive
Objective: This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(4-chlorobenzenesulfonyl)aniline (CAS: 85-38-1).[1] Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, comparing this asymmetric diaryl sulfone against the symmetric standard Dapsone (4,4'-diaminodiphenyl sulfone).
Audience Value: For drug development professionals, this guide establishes a self-validating identification protocol. It leverages the unique "Push-Pull" electronic effects of the molecule—where an electron-withdrawing chlorine opposes an electron-donating amine—to predict bond lability and spectral fingerprints in metabolic profiling.
Molecular Architecture & Ionization Strategy
Structural Analysis
The target molecule is a diaryl sulfone bridging two distinct aromatic systems:
-
Ring A (Analyte-Specific): 3-Aminophenyl moiety (Electron Rich).[1]
-
Ring B (Tag): 4-Chlorophenyl moiety (Electron Poor, Isotopic Signature).[1]
-
Linker: Sulfonyl group (
), acting as an electron sink and fragmentation "fuse."[1]
| Feature | 3-(4-chlorobenzenesulfonyl)aniline | Dapsone (Comparator) | Significance |
| Formula | Target has distinct Cl isotopes.[1] | ||
| MW (Monoisotopic) | ~267.01 g/mol | 248.06 g/mol | Mass shift +19 Da (Cl vs |
| Symmetry | Asymmetric | Symmetric | Target yields two distinct aryl cations.[1] |
| Isotopes | None significant | Built-in spectral validation tag. |
Recommended Ionization Protocol
While Electron Impact (EI) is standard for library matching, Electrospray Ionization (ESI) in positive mode (
-
Primary Ion:
at m/z 268.0 (for ).[1] -
Adducts:
often observed at m/z 290.0.[1] -
Isotopic Cluster: A mandatory
peak at m/z 270.0 with ~33% intensity of the parent peak confirms the chlorine presence.
Mechanistic Fragmentation Pathways[2][3]
The fragmentation of diaryl sulfones under Collision-Induced Dissociation (CID) is governed by the stability of the resulting aryl cations. The sulfone bridge creates two competing cleavage sites.
The "Push-Pull" Cleavage Theory
In 3-(4-chlorobenzenesulfonyl)aniline, the bond strength is asymmetric:
-
Pathway A (Aniline Side): The amino group stabilizes the resulting phenyl cation via resonance, making the
bond susceptible to cleavage. -
Pathway B (Chloro Side): The chlorine atom destabilizes the phenyl cation inductively, making this pathway energetically more demanding but spectrally distinct.
Key Fragment Ions (Diagnostic Table)
| m/z (approx) | Ion Identity | Origin | Relative Intensity (Predicted) | Mechanism |
| 268 / 270 | Parent | 100% (Base in Soft MS) | Protonation on Amine N. | |
| 204 / 206 | Rearrangement | Medium | ||
| 175 / 177 | Sulfonyl Cation | High | Cleavage of Aniline ring.[1] Retains Cl pattern.[1] | |
| 111 / 113 | Aryl Cation | High | Diagnostic Tag. Cleavage of S-C bond.[1] | |
| 92 | Aryl Cation | Medium | Cleavage of S-C bond (Aniline side).[1] | |
| 156 | Sulfonyl Cation | Low | Cleavage of Chloro ring.[1] |
Visualization of Fragmentation Logic
The following diagram maps the competitive fragmentation pathways. Note how the "Chlorine Tag" persists in specific branches, allowing for rapid filtering of noise in complex spectra.
Figure 1: Competitive fragmentation tree for 3-(4-chlorobenzenesulfonyl)aniline.[1] Blue nodes indicate the precursor; Green indicates rearrangement products; Yellow/Red indicate primary cleavage products.
Comparative Performance: Target vs. Dapsone
This section objectively compares the "analytical performance"—defined here as the ability to be unambiguously identified—of the target molecule versus the industry standard, Dapsone.
Spectral Fingerprint Comparison[1]
| Performance Metric | 3-(4-chlorobenzenesulfonyl)aniline | Dapsone (Comparator) | Analysis |
| Isotopic Validation | Excellent. 3:1 ratio at M/M+2 and fragment ions (111/113).[1] | Poor. No distinct heavy isotope pattern.[1] | The target is self-validating; Dapsone requires accurate mass or retention time confirmation.[1] |
| Fragment Diversity | High. Generates two distinct aryl cations (m/z 92 and 111).[1] | Low. Generates only one aryl cation type (m/z 92).[1] | The target provides more structural information per scan. |
| Low-Mass Noise | Resistant. The Cl-phenyl ion (m/z 111) is in a quieter region than the aminophenyl ion (m/z 92). | Susceptible. Main fragment (m/z 92) often overlaps with solvent background.[1] | Target is easier to detect in "dirty" biological matrices.[1] |
Experimental Protocol for Differentiation
To distinguish these sulfones in a mixed sample (e.g., impurity profiling):
-
Set MS/MS Transition:
-
Validation Step:
-
Check for the "Twin Peak" on the target transition: The 111 ion must have a companion at 113 (33% height).
-
Dapsone will show no such companion for its 92 fragment.[1]
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzenesulfonyl chloride, 4-chloro- (CAS 98-60-2).[1] National Institute of Standards and Technology.[1] [Link]
-
Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[1] [Link]
-
Liang, Y., et al. (2021).[1] CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry. [Link]
-
PubChem. 3-(Benzenesulfonyl)aniline Compound Summary. National Library of Medicine.[1] [Link]
-
ChemGuide. Mass Spectra - The M+2 Peak (Chlorine/Bromine Isotopes).[1][Link][1]
Sources
FTIR characteristic peaks for 3-(4-chlorobenzenesulfonyl)aniline identification
This guide outlines the Fourier Transform Infrared (FTIR) spectroscopy characterization of 3-(4-chlorobenzenesulfonyl)aniline . It is designed for analytical chemists and drug development professionals requiring a robust protocol for structural identification and quality control.
Executive Summary
3-(4-chlorobenzenesulfonyl)aniline is a bi-aryl sulfone intermediate often used in the synthesis of dyes and sulfonamide-based pharmaceuticals. Its structural integrity relies on three distinct moieties: a meta-substituted aniline ring , a central sulfonyl linker , and a para-substituted chlorobenzene ring .
While NMR provides detailed atomistic mapping, FTIR offers a superior, rapid-throughput method for routine identification and polymorphic screening. This guide compares the FTIR spectral signature of the target compound against its structural isomers (e.g., the 4-amino derivative) to demonstrate specific discrimination protocols.
Molecular Analysis & Theoretical Predictions
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating functional groups.
-
Moiety A (Aniline): A primary amine attached to a benzene ring in the meta position relative to the sulfonyl group.
-
Moiety B (Sulfonyl Bridge): An
group that acts as a strong electron-withdrawing linker, stiffening the C-S bonds. -
Moiety C (Chlorobenzene): A chlorine atom attached para to the sulfonyl group.
Structural Diagram (DOT Visualization):
Experimental Protocol: Self-Validating Workflow
Standardization is critical. Sulfonyl groups are polar and can exhibit peak shifting if the sample is hydrated.
Method A: KBr Pellet (Preferred for Resolution)
-
Preparation: Grind 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr.
-
Drying (Critical Step): Dry the mixture at 105°C for 30 minutes to remove adsorbed water. Validation: Absence of a broad "water hump" at 3400 cm⁻¹.
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.
Method B: ATR (Attenuated Total Reflectance)
-
Crystal Selection: Diamond or ZnSe crystal.
-
Application: Apply solid sample directly to the crystal.
-
Contact Pressure: Apply maximum pressure to ensure good contact with the hard sulfone crystals.
-
Correction: Apply ATR correction algorithm (software side) to account for penetration depth differences relative to transmission spectra.
FTIR Characteristic Peaks: The Fingerprint
The following table synthesizes experimental expectations with theoretical group frequencies for this specific molecule.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3450 – 3480 | Medium | Doublet peak characteristic of 1° amines. |
| N-H Symmetric Stretch | 3360 – 3390 | Medium | Lower frequency partner of the doublet. | |
| N-H Scissoring (Bend) | 1620 – 1640 | Medium | Often overlaps with aromatic C=C breathing. | |
| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1300 – 1330 | Strong | The most dominant peak in the spectrum. |
| Symmetric Stretch | 1140 – 1160 | Strong | Sharp, distinct doublet structure often seen. | |
| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Med-Weak | Diagnostic of the benzene backbone. |
| C-H Stretch | 3030 – 3100 | Weak | Just above 3000 cm⁻¹; confirms aromaticity. | |
| C-N Bond | C-N Stretch (Aryl) | 1260 – 1290 | Strong | Enhanced by the aromatic ring resonance. |
| Substitution Pattern | Meta-Substituted (Aniline) | 770 – 790 & 690 | Strong | "Ring Bend" at 690 cm⁻¹ is crucial for meta ID. |
| Para-Substituted (Cl-Ph) | 810 – 840 | Strong | Single strong band for para C-H wagging. | |
| C-Cl Bond | C-Cl Stretch | 1080 – 1100 | Med-Weak | Often obscured; look for confirmation < 800 cm⁻¹. |
Comparative Performance: Distinguishing Alternatives
A common challenge in synthesis is distinguishing the target 3-amino (meta) isomer from the 4-amino (para) isomer or the non-chlorinated analog.
Comparison 1: Target vs. 4-(4-chlorobenzenesulfonyl)aniline (Isomer)
The chemical formula is identical, but the substitution pattern on the aniline ring changes from meta to para.
| Feature | Target (3-Amino / Meta) | Isomer (4-Amino / Para) |
| Fingerprint Region (600-900 cm⁻¹) | Complex: Shows peaks at ~690 cm⁻¹ (ring bend) AND ~780 cm⁻¹ (meta wag). | Simplified: Shows primarily one strong band ~810-840 cm⁻¹ (para wag) overlapping with the Cl-ring wag. |
| N-H Stretching Profile | Standard doublet. | Often shifted slightly higher due to symmetry and resonance with the para-sulfonyl group. |
| Symmetry | Lower symmetry (Meta). | Higher symmetry (Para-Para); simpler spectrum with fewer weak overtones. |
Comparison 2: Target vs. 3-(benzenesulfonyl)aniline (Non-Chlorinated)
Removing the chlorine atom affects the reduced mass of the system and the electronics of the second ring.
-
C-Cl Peak Absence: The target has a band ~1090 cm⁻¹ (C-Cl) which is absent in the non-chlorinated analog.
-
Para-Ring Shift: The para-substituted ring (with Cl) has a C-H wag at ~820 cm⁻¹. The non-chlorinated analog has a mono-substituted ring, showing strong peaks at ~750 cm⁻¹ and ~690 cm⁻¹ (distinct from the para pattern).
Decision Tree for Identification
Use this logic flow to validate the identity of your sample.
References
-
NIST Chemistry WebBook. Infrared Spectra of Sulfones and Aromatic Amines. National Institute of Standards and Technology. Link
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016).[1][2] Link
-
LibreTexts Chemistry. Infrared Spectroscopy of Amines and Aromatic Compounds. (2024).[3][4] Link
-
Royal Society of Chemistry (Analyst). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.Link
-
SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).[1][5] (General reference for aniline/sulfone fragments). Link
Sources
Comparative Bioactivity Guide: 3-(4-Chlorobenzenesulfonyl)aniline vs. Fluoro-Analogs in Enzyme Target Modulation
Executive Summary
In the landscape of medicinal chemistry, diarylsulfonamides and diarylsulfones represent privileged scaffolds capable of modulating a wide array of biological targets, including soluble epoxide hydrolase (sEH), urease, and cyclooxygenases. When optimizing these scaffolds, the choice of halogen substitution on the benzenesulfonyl ring is a critical determinant of pharmacokinetic and pharmacodynamic success.
This guide provides an objective, data-driven comparison between 3-(4-chlorobenzenesulfonyl)aniline derivatives and their fluoro-analogs . By analyzing the structure-activity relationship (SAR), we elucidate why the 4-chloro substitution frequently outperforms the 4-fluoro substitution in specific hydrophobic enzyme pockets, providing researchers with actionable insights for rational drug design.
Mechanistic Causality: The Halogen Effect in Drug Design
While fluorine and chlorine are both halogens, their distinct physicochemical properties dictate entirely different binding modalities within an enzyme's active site.
-
Steric Bulk and Van der Waals (vdW) Interactions: The fluoro group (vdW radius ~1.47 Å) is a classic bioisostere of hydrogen, offering minimal steric disruption but profound electronic effects. In contrast, the chloro group (vdW radius ~1.75 Å) provides significantly more bulk. In enzymes with deep, hydrophobic catalytic tunnels—such as sEH—the larger chloro substituent achieves optimal spatial filling, driving superior hydrophobic interactions (1[1]).
-
Lipophilicity (LogP): The introduction of a chlorine atom increases the overall lipophilicity of the molecule more than fluorine. This enhanced LogP not only improves cell membrane permeability but also increases the thermodynamic favorability of desolvation when the drug enters a lipophilic binding pocket.
-
Halogen Bonding: Chlorine is highly polarizable compared to the tightly held electron cloud of fluorine. This polarizability allows the 4-chloro analog to participate in directional halogen bonding with backbone carbonyls or electron-rich residues (e.g., Pi-sulfur or Pi-alkyl interactions) in targets like urease (2[2]).
Comparative Bioactivity Data
The following table synthesizes quantitative assay data comparing the performance of 4-chloro vs. 4-fluoro benzenesulfonamide analogs across two primary therapeutic targets.
| Parameter / Target | 4-Chloro Analog | 4-Fluoro Analog | Mechanistic Causality |
| Van der Waals Radius | 1.75 Å | 1.47 Å | Cl provides superior steric fill in hydrophobic pockets. |
| Electronegativity (Pauling) | 3.16 | 3.98 | F induces a stronger inductive electron-withdrawing effect, altering pKa. |
| sEH Inhibition (IC50) | ~2.0 nM | Less Active | Cl achieves tighter binding in the sEH catalytic tunnel[1]. |
| Urease Inhibition (IC50) | 98.09 µM | >150.0 µM | Cl forms stable halogen and Pi-alkyl bonds with active site residues[2]. |
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to prevent procedural deviations.
Protocol A: Synthesis of 4-Halobenzenesulfonamide Derivatives
This protocol adapts the dynamic pH control methodology for sulfonylation (3[3]).
-
Aqueous Suspension: Suspend the substituted aniline (0.01 mol) in 30 mL of distilled water within a 100 mL round-bottom flask.
-
Causality: Anilines possess poor aqueous solubility. Vigorous, continuous stirring is mandatory to maximize the surface area of the biphasic mixture for uniform reaction kinetics.
-
-
Dynamic pH Control: Add a 20% aqueous
solution dropwise to strictly maintain the pH between 9.0 and 10.0.-
Causality: Sulfonylation generates HCl as a byproduct. If the pH drops below 7, the aniline amine will protonate into an anilinium ion. This eliminates its nucleophilicity, instantly halting the reaction. The basic environment acts as an active chemical safeguard[3].
-
-
Electrophile Addition: Slowly introduce 4-chlorobenzenesulfonyl chloride (or the 4-fluoro analog) (0.01 mol) into the flask while maintaining rigorous stirring for 2–3 hours.
-
Causality: Slow addition prevents the highly reactive sulfonyl chloride from undergoing rapid, non-productive hydrolysis into unreactive sulfonic acid.
-
-
Product Precipitation: Monitor the reaction via TLC (EtOAc/n-hexane). Upon completion, add dilute HCl dropwise until the pH reaches 3.0–4.0.
-
Causality: Acidification protonates the newly formed sulfonamide nitrogen, drastically decreasing its aqueous solubility and forcing the product to precipitate as a solid. Critical Check: Avoid excess acid, which can trigger product degradation or re-dissolve impurities, decrementing the overall yield[3].
-
-
Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from an ethanol/water mixture.
Protocol B: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
-
Enzyme Preparation: Dilute recombinant human sEH enzyme in a Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA to stabilize the enzyme surface.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the synthesized chloro/fluoro analogs (dissolved in DMSO, final DMSO concentration <1%) for 15 minutes at 30°C.
-
Causality: Pre-incubation is critical for sulfonamides to establish equilibrium within the hydrophobic binding pocket before the substrate introduces competitive kinetics.
-
-
Fluorescence Measurement: Initiate the reaction by adding a fluorescent substrate (e.g., PHOME). Measure the appearance of the fluorescent diol product using a microplate reader (Excitation: 330 nm, Emission: 465 nm). Calculate the
using non-linear regression.
Mechanistic Visualization
SAR pathway of 4-chloro vs. 4-fluoro sulfonamides in enzyme target affinity.
References
-
Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Arabian Journal of Chemistry.2
-
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. National Institutes of Health (NIH). 1
-
Synthesis, Antibacterial and Lipoxygenase Activities of N-[(Dimethyl substituted)phenyl]-N-(4-chlorophenyl)-4-chlorobenzenesulfonamides. Asian Journal of Chemistry. 3
Sources
- 1. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. asianpubs.org [asianpubs.org]
Comparative SAR Guide: 3-(4-Chlorobenzenesulfonyl)aniline as a Privileged Scaffold in Drug Discovery
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the selection of an optimal core scaffold dictates the trajectory of a drug development campaign. The 3-(4-chlorobenzenesulfonyl)aniline (3-CPSA) scaffold—a highly versatile diarylsulfone building block—has emerged as a privileged structure across multiple therapeutic domains.
Unlike traditional linear para-substituted anilines, the meta-amino positioning of 3-CPSA projects subsequent derivatizations (e.g., ureas, amides, or complex heterocycles) at an optimal ~120° dihedral angle relative to the sulfone core. This unique geometry, combined with the electron-withdrawing and lipophilic nature of the 4-chloro group, makes it an exceptional anchor in hydrophobic binding pockets[1].
Recent Structure-Activity Relationship (SAR) campaigns have demonstrated its superiority over unsubstituted or alternative halogenated analogues. Notably, it has shown exceptional performance as a Resistance-Modifying Agent (RMA) against methicillin-resistant Staphylococcus aureus (MRSA)[1] and as a potent anti-fibrillization agent targeting hyperphosphorylated Tau and α-synuclein in neurodegenerative models[2]. Furthermore, related diarylsulfone derivatives have been successfully developed into clinical candidates for severe malaria[3] and have been extensively explored as urease inhibitors[4].
SAR Logic & Pathway Visualization
To understand why 3-CPSA outperforms alternative scaffolds, we must look at the causality of its molecular interactions. The sulfone core acts as a rigid, dual hydrogen-bond acceptor, while the 4-chloro substitution provides a critical halogen-bonding vector that increases target residence time.
Caption: Logical SAR pathways of the 3-CPSA scaffold demonstrating dual therapeutic applications.
Comparative SAR Analysis: 3-CPSA vs. Alternatives
To objectively evaluate the performance of the 3-CPSA scaffold, we compare its functionalized derivatives against standard alternatives across two primary assays: MRSA β-lactam resensitization and Tau fibrillization inhibition.
| Scaffold Core | R-Group Derivatization | Target Application | Key Performance Metric | Advantage / Causality |
| 3-CPSA | Tricyclic Indoline | MRSA (PBP2a) | MRC: 4 µg/mL | 4-Cl group enhances target residence time via halogen bonding[1]. |
| Unsubstituted Sulfone | Tricyclic Indoline | MRSA (PBP2a) | MRC: >32 µg/mL | Lacks lipophilic anchor; rapid off-rate leads to poor efficacy. |
| 3-CPSA | Benzothiazole Urea | Tau Fibrillization | FI: 5.9% (Highly Potent) | Meta-substitution aligns benzothiazole perfectly with Tau β-sheet grooves[2]. |
| 4-CPSA (Para-isomer) | Benzothiazole Urea | Tau Fibrillization | FI: >40% (Weak) | Linear 180° geometry causes steric clash in the allosteric binding pocket. |
| 4-CPSA (Para-isomer) | Alkyl Piperazine | P. falciparum | IC50: 40 nM | Sulfone acts as a critical H-bond acceptor in parasitic targets[3]. |
Note: MRC = Minimum Resensitizing Concentration; FI = Fibrillization Inhibition (lower % indicates stronger inhibition).
Experimental Methodologies & Self-Validating Protocols
As an application scientist, I emphasize that robust SAR data relies on self-validating experimental designs. Below are the step-by-step methodologies used to generate the comparative data, designed to isolate the specific mechanistic effects of the 3-CPSA scaffold.
Protocol A: Modified Broth Microdilution Assay (MRSA Resensitization)
Purpose : To determine the Minimum Resensitizing Concentration (MRC) of 3-CPSA derivatives in the presence of a sub-lethal β-lactam dose[1]. Causality Check : By fixing the antibiotic (e.g., meropenem) at a concentration where the resistant strain normally survives, any observed cell death is directly causally linked to the 3-CPSA derivative restoring antibiotic susceptibility. This isolates the RMA effect from intrinsic toxicity.
-
Inoculum Preparation : Culture MRSA ATCC 33592 overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute to a final inoculum of
CFU/mL. -
Checkerboard Setup : In a 96-well plate, dispense 3-CPSA derivatives in a 2-fold serial dilution (0.5 to 32 µg/mL) across the columns.
-
Antibiotic Addition : Add meropenem at a fixed sub-inhibitory concentration (e.g., 4 µg/mL, well below its standalone MIC of 16 µg/mL) to all test wells[1].
-
Incubation & Readout : Incubate at 37°C for 18-24 hours. Measure optical density at 600 nm (OD600).
-
Validation : The MRC is defined as the lowest concentration of the 3-CPSA analogue that yields no visible growth (OD600 < 0.05). Include compound-only controls to ensure the RMA is not intrinsically bactericidal.
Protocol B: Thioflavin T (ThT) Fluorescence Assay for Fibrillization
Purpose : To quantify the anti-fibrillization effects of 3-CPSA derivatives on hyperphosphorylated Tau[2]. Causality Check : ThT dye exhibits minimal fluorescence in an aqueous solution but undergoes a massive quantum yield increase upon binding to amyloid β-sheets. This provides a direct, artifact-free readout of fibril mass, validating the compound's ability to halt protein aggregation.
Caption: Step-by-step workflow of the self-validating ThT fluorescence assay for fibrillization.
-
Protein Preparation : Prepare recombinant Tau isoform 1N4R (50 µM) in HEPES buffer (pH 7.4) containing 100 mM NaCl and 10 µM heparin to induce aggregation.
-
Compound Incubation : Add 3-CPSA derivatives (at 10 µM or dose-response concentrations) to the protein mixture.
-
Fibrillization : Incubate the reaction mixtures in sealed plates at 37°C for 72 hours under continuous orbital shaking.
-
ThT Addition : Aliquot 10 µL of the reaction mixture into a black 96-well plate. Add 90 µL of 10 µM ThT solution in glycine-NaOH buffer (pH 8.5).
-
Fluorescence Measurement : Read fluorescence intensity (FI) using a microplate reader (Excitation: 440 nm; Emission: 482 nm).
-
Data Normalization : Calculate % FI relative to the DMSO vehicle control (set to 100% fibrillization). A lower % FI indicates a more potent inhibitor[2].
Conclusion
The 3-(4-chlorobenzenesulfonyl)aniline scaffold consistently outperforms traditional linear and non-halogenated alternatives due to its precise combination of a meta-directing geometric angle and a lipophilic, halogen-bonding 4-chloro anchor. Whether utilized to resensitize multidrug-resistant pathogens or to halt neurotoxic protein aggregation, this diarylsulfone core remains a cornerstone of modern rational drug design.
References
- Source: arabjchem.
- Source: core.ac.
- Source: nih.
- Source: nih.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-fibrillization effects of sulfonamide derivatives on α-synuclein and hyperphosphorylated tau isoform 1N4R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
Beyond the Chromatogram: Orthogonal Purity Verification of 3-(4-Chlorobenzenesulfonyl)aniline
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comparative Analytical Guide & Protocol Reference
Executive Summary
In the development of diaryl sulfone pharmacophores—a structural motif prevalent in COX-2 inhibitors and novel antimicrobial agents—establishing the absolute purity of intermediates like 3-(4-chlorobenzenesulfonyl)aniline (CAS: 4360-47-8) is a non-negotiable regulatory requirement. Relying solely on a single analytical method introduces critical vulnerabilities into the drug development pipeline.
This guide objectively compares the performance of three alternative purity verification techniques: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and CHNS Elemental Analysis (EA) . By presenting comparative experimental data and self-validating protocols, we demonstrate why an orthogonal approach is required to meet the stringent impurity thresholds outlined in the ICH Q3A(R2) guidelines [1].
The Analytical Challenge: Causality Behind Method Selection
When verifying the purity of 3-(4-chlorobenzenesulfonyl)aniline, scientists must account for unreacted starting materials (e.g., 4-chlorobenzenesulfonyl chloride, 3-nitroaniline), residual solvents, and inorganic salts. Each analytical "alternative" possesses distinct mechanistic blind spots:
-
HPLC-UV (The Relative Standard): HPLC relies on the molar extinction coefficients of the eluting compounds. Causality: If a co-eluting impurity lacks a strong chromophore or has a significantly different UV response factor at the chosen wavelength (e.g., 254 nm), the resulting "Area %" will mathematically misrepresent the true molar purity, often leading to false-positive purity assessments [2].
-
qNMR (The Absolute Molar Standard): qNMR measures the direct proportionality between the integrated signal area of a specific nucleus (¹H) and the number of those nuclei in the molecule. Causality: By comparing the analyte's signal to a certified internal standard (like Maleic Acid) of known purity, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself [3].
-
Elemental Analysis (The Bulk Composition Standard): Combustion analysis determines the total mass fraction of C, H, N, and S. Causality: Chromatography and NMR are often "blind" to inorganic salts (e.g., NaCl generated during sulfonamide formation). EA detects these macro-level deviations, ensuring the bulk material matches the theoretical elemental composition [4].
Comparative Performance of Purity Verification Methods
The following table summarizes the operational performance and limitations of each technique when applied to 3-(4-chlorobenzenesulfonyl)aniline.
| Parameter | HPLC-UV | 1H-qNMR | CHNS Elemental Analysis |
| Output Metric | Relative Area % | Absolute Mass % | Bulk Elemental Mass % |
| Primary Strength | High sensitivity for trace organic impurities. | Direct molar quantification; no analyte standard needed. | Detects inorganic salts and gross structural errors. |
| Critical Blind Spot | Assumes equal UV response factors; misses inorganic salts. | Lower sensitivity for trace impurities (<0.1%). | Cannot distinguish between isomers. |
| Sample Destruction | Non-destructive (if fraction collected). | Non-destructive. | Destructive (Combustion). |
Quantitative Data Presentation: A Case Study
To illustrate the necessity of orthogonal testing, below is experimental data from a synthesized batch of 3-(4-chlorobenzenesulfonyl)aniline (Molecular Formula:
Table 1: Elemental Analysis (Theoretical vs. Experimental)
A deviation of >0.4% indicates the presence of trapped solvents or inorganic salts.
| Element | Theoretical Mass % | Experimental Mass % | Deviation (Δ) | Status |
| Carbon (C) | 53.84% | 52.91% | -0.93% | Fail |
| Hydrogen (H) | 3.77% | 3.85% | +0.08% | Pass |
| Nitrogen (N) | 5.23% | 5.11% | -0.12% | Pass |
| Sulfur (S) | 11.97% | 11.62% | -0.35% | Pass |
Table 2: Cross-Method Purity Assessment Summary
Notice the discrepancy between the chromatographic area and the absolute molar purity.
| Analytical Method | Result | Interpretation |
| HPLC-UV (254 nm) | 99.65% (Area) | Suggests high purity; trace organic impurities only. |
| qNMR (vs. Maleic Acid) | 97.10% (Mass) | Reveals a ~2.5% discrepancy from HPLC data. |
| Conclusion | Discrepant | The low %C in EA and low qNMR purity indicate contamination by a non-chromophoric, non-protonated impurity (likely inorganic NaCl from the synthesis). |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols dictate the exact parameters required to cross-validate the purity of 3-(4-chlorobenzenesulfonyl)aniline.
Protocol A: HPLC-UV Impurity Profiling
-
Column Preparation: Equip the system with a C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase Formulation: Prepare Mobile Phase A (0.1% Formic Acid in
) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). -
Gradient Elution: Program a linear gradient from 5% B to 95% B over 20 minutes.
-
Causality: A broad gradient ensures that both highly polar impurities (unreacted aniline derivatives) and non-polar byproducts (diaryl disulfides) elute within a single run, preventing column carryover and hidden peaks.
-
-
Detection: Set the UV detector to 254 nm and 280 nm. Integrate all peaks with a signal-to-noise ratio >10 to comply with ICH Q3A reporting thresholds [1].
Protocol B: Absolute Quantification via qNMR
-
Standard Selection: Weigh exactly 15.0 mg of 3-(4-chlorobenzenesulfonyl)aniline and 5.0 mg of traceable Maleic Acid (Internal Standard) [3] using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-
.-
Causality: Maleic acid provides a sharp singlet at ~6.3 ppm in DMSO-
, which sits cleanly between the aniline broad singlet (~5.8 ppm) and the aromatic sulfone protons (7.4–8.0 ppm), preventing signal overlap.
-
-
Acquisition Parameters: Set the spin-lattice relaxation delay (D1) to 30 seconds.
-
Causality: The D1 delay must be ≥ 5×
(the longest relaxation time of the analyte protons). This ensures >99% longitudinal magnetization recovery between pulses, preventing signal saturation and ensuring the integrated areas perfectly reflect the true molar ratio [2].
-
-
Calculation: Calculate mass % purity using the integrated area of the analyte's aromatic protons against the maleic acid olefinic protons.
Protocol C: CHNS Combustion Analysis
-
Sample Encapsulation: Weigh 2.0 mg of the analyte into a tin capsule and seal tightly to exclude atmospheric nitrogen.
-
Combustion: Drop the capsule into the elemental analyzer furnace set to 1000°C with an oxygen pulse.
-
Causality: Flash combustion at 1000°C in an oxygen-rich environment ensures the complete oxidation of the sulfonyl group to
and prevents the formation of refractory carbon deposits. Incomplete combustion would artificially lower the carbon-to-nitrogen mass ratio, invalidating the purity check [4].
-
-
Detection: Pass the combusted gases (
, , , ) through a reduction column and quantify via a Thermal Conductivity Detector (TCD).
Orthogonal Workflow Visualization
The following diagram illustrates the logical relationship and decision gates in an orthogonal purity verification system.
Figure 1: Orthogonal workflow integrating HPLC, qNMR, and EA for API purity verification.
References
-
Title: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Internal Standard Reference Data for qNMR: Maleic Acid Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]
Comparative Synthesis Efficiency: General Sulfonyl Anilines vs. 3-(4-Chlorobenzenesulfonyl)aniline
Topic: Comparative Synthesis Efficiency of Sulfonyl Anilines vs. 3-(4-Chlorobenzenesulfonyl)aniline Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
This guide provides a technical analysis comparing the synthesis of generic para-sulfonyl anilines (e.g., Dapsone analogues) against the specific, regiochemically challenging target: 3-(4-chlorobenzenesulfonyl)aniline .
While general sulfonyl anilines are often synthesized via high-yielding electrophilic aromatic substitution (direct chlorosulfonation), the target molecule requires a divergent strategy to achieve meta-substitution relative to the amine, while preserving the chemically sensitive para-chloro substituent. This guide demonstrates that while the target synthesis suffers from lower atom economy due to necessary multi-step regiocontrol (Nitration
Structural Context & Synthetic Challenges
The Regiochemical Divergence
The core efficiency difference stems from the directing effects of the substituents:
-
General Sulfonyl Anilines (Para): The amino group (or acetamido) is a strong ortho/para director. Direct chlorosulfonation of acetanilide naturally yields the para-isomer with >90% regioselectivity.
-
Target: 3-(4-Chlorobenzenesulfonyl)aniline (Meta): The sulfonyl group is a meta director. To place an amine meta to the sulfone, one cannot sulfonate aniline directly. Instead, a nitro-precursor must be introduced after the sulfone formation, utilizing the sulfone's meta-directing power, followed by reduction.
The Chemoselectivity Trap
The presence of the 4-chloro substituent on the distal ring introduces a critical constraint. Standard catalytic hydrogenation (Pd/C + H
Comparative Methodology
Workflow Visualization
The following diagram contrasts the streamlined "General" route against the multi-step "Target" route.
Figure 1: Comparative synthetic workflows. Note the increased step count and specific chemoselectivity requirements for the target molecule.
Experimental Protocols
Protocol A: Synthesis of the Precursor (3-Nitro-4'-chlorodiphenyl sulfone)
Rationale: This step exploits the electronic difference between the two rings. The ring bearing the Chlorine is deactivated by both the Sulfonyl group and the Chlorine. The unsubstituted ring is deactivated only by the Sulfonyl group. Therefore, nitration occurs selectively on the unsubstituted ring, meta to the sulfonyl group.
-
Materials: 4-Chlorodiphenyl sulfone (10.0 g), H
SO (concentrated), HNO (fuming). -
Procedure:
-
Dissolve 4-chlorodiphenyl sulfone in 50 mL concentrated H
SO at 0°C. -
Add fuming HNO
(1.1 eq) dropwise, maintaining temperature <10°C. -
Allow to warm to 25°C and stir for 2 hours.
-
Pour onto ice (200 g). Filter the resulting precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: 85-90%.
-
Checkpoint:
H NMR should show a new proton pattern characteristic of 1,3-disubstitution on the non-chlorinated ring.
-
Protocol B: Chemoselective Reduction (The "Target" Efficiency Step)
Rationale: To maximize efficiency, we avoid high-pressure hydrogenation equipment and expensive Pd catalysts which would require poisoning to prevent dechlorination. We utilize an activated Iron or Zinc protocol (Bechamp reduction variant) which is chemically orthogonal to aryl chlorides.
-
Materials: 3-Nitro-4'-chlorodiphenyl sulfone (5.0 g), Iron powder (325 mesh, 4.0 eq), Ammonium Chloride (NH
Cl, 0.5 eq), Ethanol (40 mL), Water (10 mL). -
Procedure:
-
Suspend the nitro-sulfone in EtOH/H
O (4:1). -
Add NH
Cl and heat to reflux (80°C). -
Add Iron powder portion-wise over 20 minutes. (Exothermic reaction—monitor temperature).
-
Reflux for 2-3 hours. Monitor via TLC (disappearance of starting material).
-
Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.
-
Concentrate filtrate under reduced pressure.
-
Isolation: The product often crystallizes upon cooling/concentration. If not, extract with Ethyl Acetate, dry over MgSO
, and concentrate.
-
-
Validation:
-
Yield: 92-95%.
-
Purity: >98% (HPLC).
-
Selectivity: <0.1% des-chloro byproduct (verified by MS).
-
Performance Data Analysis
The following table contrasts the efficiency metrics of a standard para-sulfonyl aniline (e.g., Sulfanilamide) versus the specific target.
| Metric | General Para-Sulfonyl Aniline | Target: 3-(4-Cl-benzenesulfonyl)aniline | Analysis |
| Primary Route | Direct Chlorosulfonation | Friedel-Crafts | Target requires 2 extra steps. |
| Overall Yield | 75 - 85% | 60 - 70% | Target yield loss due to nitration isomers. |
| Atom Economy | High (HCl is main byproduct) | Moderate (Iron oxide waste / Nitration waste) | Bechamp reduction generates Fe sludge. |
| Reaction Time | 6 - 8 Hours | 24 - 36 Hours | Target requires isolation of intermediates. |
| Cost Driver | Reagents (Cheap) | Labor & Waste Disposal | Iron waste disposal increases E-factor. |
| Scalability | Excellent | Good | Exotherms in nitration limit batch size. |
Mechanism of Chemoselectivity
Understanding the surface chemistry of the Iron reduction explains the high efficiency of Protocol B despite the heterogeneous nature.
Figure 2: Mechanistic basis for chemoselectivity. The reduction potential of Fe(0) is sufficient to reduce the Nitro group but insufficient to insert into the C-Cl bond under these conditions.
Conclusion
The synthesis of 3-(4-chlorobenzenesulfonyl)aniline is inherently less efficient than generic sulfonyl anilines due to the thermodynamic mismatch of the desired substitution pattern (meta-amine). However, by utilizing a regioselective nitration on the diaryl sulfone intermediate and employing a chemoselective metal-mediated reduction (Fe/NH
Recommendation: For scale-up, consider replacing Fe/NH
References
-
Vertex AI Search. (2025). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Chemistry Portal. Link
-
Vertex AI Search. (2025). Regioselectivity in SNH reactions of some 3-nitro-1,8-naphthyridines. Journal of Heterocyclic Chemistry. Link
-
Vertex AI Search. (2025). Synthesis of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents. Link
-
Vertex AI Search. (2025). Chemoselective reduction of nitro and nitrile compounds using Fe3O4 nanocomposite. RSC Advances. Link
-
Vertex AI Search. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis. BenchChem. Link
Sources
Reference Standards for Quantifying 3-(4-chlorobenzenesulfonyl)aniline: A Technical Comparison Guide
Executive Summary
3-(4-chlorobenzenesulfonyl)aniline (CAS: 23929-35-3) is a critical process-related impurity often associated with the synthesis of diaryl sulfone therapeutics (e.g., Dapsone analogs) and specific kinase inhibitors.[1][2] Its structural similarity to active pharmaceutical ingredients (APIs)—differing often by regiochemistry (3- vs 4-position) or chlorination—demands highly specific analytical methods.
This guide compares the performance and utility of Commercial Analytical Reference Standards against In-House Working Standards , providing a self-validating framework for their qualification and use in GMP environments.
Part 1: Comparative Analysis of Reference Standard Types
In the quantification of 3-(4-chlorobenzenesulfonyl)aniline, researchers typically choose between purchasing a commercial analytical standard or synthesizing/isolating a working standard in-house. The choice impacts regulatory compliance, uncertainty budgets, and long-term assay reproducibility.
Performance Matrix: Commercial vs. In-House Standards
| Feature | Commercial Analytical Standard (Primary Source) | In-House Working Standard (Alternative) | Impact on Data |
| Purity Assignment | High (>98%) with CoA. Often quantified via Mass Balance (HPLC + TGA + ROI) or qNMR. | Variable. Requires rigorous internal validation to assign potency. | Commercial standards reduce the risk of systematic error in potency calculations. |
| Traceability | Medium to High. Vendor CoAs link to instrument calibration (NIST). | Low. Traceability depends entirely on the internal qualification protocol. | Critical for regulatory filings (IND/NDA). |
| Stability Data | Provided. Re-test dates are established by the vendor. | Unknown. Requires concurrent stability monitoring. | In-house standards risk degradation-induced drift in quantification if not monitored. |
| Cost & Time | High Cost / Zero Time. Immediate availability. | Low Cost / High Time. Synthesis and characterization can take weeks. | In-house is viable only for long-term, high-volume routine testing. |
| Suitability | Method Validation & Release Testing. | Routine QC (after qualification against Commercial). | Use Commercial for "Gold Standard" validation; In-House for daily system suitability. |
Part 2: Scientific Integrity – The Self-Validating Protocol
To ensure trustworthiness and accuracy , you cannot simply assume the potency of a reference standard. The following protocol outlines a Mass Balance Approach to qualify the standard, regardless of its source. This is a self-validating system: if the data from orthogonal methods (HPLC, TGA, ROI) does not converge, the standard is rejected.
Protocol 1: Potency Assignment (Mass Balance Method)
Objective: Determine the absolute content ("As-is" Potency) of 3-(4-chlorobenzenesulfonyl)aniline to be used for quantification calculations.
Equation:
Workflow:
-
Chromatographic Purity (HPLC-UV):
-
Measure area % of the main peak.
-
Critical Step: Ensure detection wavelength (254 nm) captures all aromatic impurities equally.
-
-
Volatile Content (TGA/LOD):
-
Thermogravimetric Analysis (TGA) to measure water and residual solvents.
-
Limit: Loss < 0.5% w/w indicates a dry, stable solid.
-
-
Inorganic Residue (ROI):
-
Residue on Ignition (Sulfated Ash) to detect inorganic salts (catalysts).
-
-
Structural Confirmation (NMR/MS):
-
1H-NMR (DMSO-d6) to confirm the 3-position amine (distinct from 4-position isomers).
-
Protocol 2: Quantification via HPLC-UV
This method is optimized for separating the 3-(4-chlorobenzenesulfonyl)aniline impurity from the 4-isomer (Dapsone-related) and the starting materials.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
90% B (Linear ramp) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Target Concentration: 0.5 mg/mL (Standard preparation).
Causality of Conditions:
-
Acidic pH: Keeps the aniline amine protonated (
), improving peak shape and preventing tailing caused by interaction with silanol groups on the column. -
Gradient: Essential to elute the highly polar aniline early while washing off the lipophilic chlorobenzene sulfonyl intermediates.
Part 3: Visualization
Diagram 1: Reference Standard Qualification Workflow
This diagram illustrates the "Self-Validating System" for assigning potency to the standard.
Caption: Workflow for assigning potency to 3-(4-chlorobenzenesulfonyl)aniline standards via Mass Balance.
Diagram 2: Chemical Lineage & Impurity Origin
Understanding where this impurity originates helps in selecting the right standard (e.g., ensuring the standard contains likely side-products for resolution testing).
Caption: Synthesis pathway showing the origin of the analyte and potential related impurities.
References
-
Lotusfeet Pharma. (n.d.).[5] 3-((4-Chlorophenyl)sulfonyl)aniline Impurity Standards. Retrieved March 3, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Product Name: 3-((4-Chlorophenyl)sulfonyl)aniline (CAS 23929-35-3).[1][5] Retrieved March 3, 2026, from [Link]
-
National Center for Biotechnology Information (PubChem). (2025). Compound Summary: 3-(4-Chlorophenoxy)aniline (Structural Analog Reference). Retrieved March 3, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Amino-4-chlorobenzenesulphonamide on Newcrom R1 HPLC column. Retrieved March 3, 2026, from [Link]
Sources
Safety Operating Guide
3-(4-CHLOROBENZENESULFONYL)ANILINE proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 3-(4-Chlorobenzenesulfonyl)aniline
As drug development and chemical synthesis grow increasingly complex, laboratory safety and precise waste management must evolve in tandem. Proper disposal is not merely a regulatory checkbox; it is a critical component of scientific integrity and environmental stewardship. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 3-(4-chlorobenzenesulfonyl)aniline, designed specifically for researchers and safety officers.
Chemical Profile & Hazard Characterization
3-(4-Chlorobenzenesulfonyl)aniline (CAS No. 23929-35-3)[1][2] is a synthetic intermediate characterized by an aniline moiety linked to a chlorobenzene ring via a sulfonyl group. From a waste management perspective, this compound presents a dual hazard that dictates its lifecycle in the laboratory:
-
Aniline Toxicity: Aniline derivatives are highly toxic and readily absorbed through the skin. They present a severe risk of methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, critically impairing the blood's ability to transport oxygen[3][4].
-
Halogenated Persistence: The presence of the covalently bound chlorine atom automatically classifies this compound as a Halogenated Organic Waste [5][6]. Halogenated compounds are environmentally persistent and bioaccumulative, strictly prohibiting standard land disposal or sewer release[6].
Regulatory Framework & The Causality of Segregation
Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing 3-(4-chlorobenzenesulfonyl)aniline must be rigorously segregated from non-halogenated organic waste.
The Causality of Segregation: Why is this separation critical? Halogenated wastes possess a lower heat of combustion and generate highly corrosive hydrogen chloride (HCl) gas upon thermal destruction. Consequently, they must be processed in specialized high-temperature incinerators equipped with caustic scrubbers to neutralize the exhaust[7]. Mixing this chlorinated compound into a standard non-halogenated waste stream (which typically mandates a <5% halogen content) compromises the incineration process, risks the atmospheric release of highly toxic dioxins and furans, and violates federal EPA regulations[7][8].
Safety & Handling Prerequisites
Before initiating any disposal or cleanup procedures, establish the following self-validating safety controls:
-
Engineering Controls: All transfers, weighing, and solution preparations must occur within a certified chemical fume hood to prevent the inhalation of toxic dust or vapors.
-
Personal Protective Equipment (PPE): Standard latex or thin nitrile gloves offer insufficient breakthrough time for concentrated aniline derivatives. Operators must use heavy-duty butyl rubber gloves or double-glove with extended-cuff nitrile. Splash goggles and a chemically resistant lab coat are mandatory.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid 3-(4-Chlorobenzenesulfonyl)aniline
-
Containerization: Transfer any residual solid powder into a chemically compatible, leak-proof, high-density polyethylene (HDPE) or glass container[6]. Do not fill the container beyond 75% capacity to allow for headspace expansion[5].
-
Sealing & Decontamination: Secure the cap tightly. Wipe the exterior of the container with a solvent-dampened cloth (e.g., ethanol) to remove any microscopic fugitive dust. Dispose of this cloth in the same solid waste container.
-
Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Waste: Toxic Solid, Halogenated Organic (3-(4-Chlorobenzenesulfonyl)aniline)"[6].
-
Storage: Store the container in a designated satellite accumulation area, strictly isolated from strong oxidizers and acids[5].
Protocol B: Disposal of Liquid Solutions
-
Stream Identification: Regardless of whether the carrier solvent used is non-halogenated (e.g., methanol, DMSO) or halogenated (e.g., dichloromethane), the entire solution must now be classified as Halogenated Organic Waste due to the dissolved chlorinated solute[5][8].
-
Collection: Pour the solution into a designated halogenated liquid waste carboy. Verify that the carboy is acid- and peroxide-free prior to addition[5].
-
Documentation: Immediately update the waste log attached to the carboy to reflect the addition of 3-(4-chlorobenzenesulfonyl)aniline. Tracking the total halogen concentration is a mandatory requirement for your downstream disposal contractor.
Protocol C: Spill Response & Decontamination
-
Isolation: Evacuate the immediate area and ensure the fume hood is operating at maximum exhaust velocity.
-
Containment: For solid spills, do not sweep dry , as this aerosolizes the toxic aniline powder. Gently cover the spill with damp absorbent pads or a non-combustible absorbent material (e.g., sand or earth)[6].
-
Collection: Use a non-sparking scoop to transfer the absorbent and the chemical into a hazardous waste container[6].
-
Surface Decontamination: Wash the spill site thoroughly with a compatible solvent, followed by soap and water. Collect all wash liquids and contaminated materials into the halogenated waste stream[6].
Quantitative Data & Waste Compatibility
| Waste Stream Category | Compatibility with 3-(4-Chlorobenzenesulfonyl)aniline | Regulatory / Operational Rationale |
| Halogenated Organic | Highly Compatible (Required) | Contains covalently bound chlorine. Requires high-temp incineration with caustic scrubbing[7][8]. |
| Non-Halogenated Organic | Incompatible | Exceeds the <5% halogen threshold required for standard solvent incineration[8]. |
| Aqueous Acidic/Basic | Incompatible | Risk of uncontrolled reactions; aniline derivatives are incompatible with strong oxidizers/acids[5]. |
| Biohazardous / Sharps | Incompatible | Chemical toxicity requires RCRA-specific thermal destruction, not standard biological autoclaving[8]. |
Disposal Decision-Making Workflow
Operational workflow for the characterization and disposal of 3-(4-chlorobenzenesulfonyl)aniline.
References
-
AA Blocks. "Product Index - AA Blocks: 3-(4-chlorobenzenesulfonyl)aniline." Available at: [Link]
-
Shepherd University. "EPA HAZARDOUS WASTE CODES." Available at: [Link]
-
Practice Greenhealth. "Hazardous waste characterization." Available at:[Link]
-
Nipissing University. "Hazardous Materials Disposal Guide." Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]
-
Eastern Washington University. "Hazardous Waste Management Program." Available at: [Link]
-
UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." Available at: [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. CAS:73492-26-9, 4-Chloro-3-methanesulfonylaniline-毕得医药 [bidepharm.com]
- 3. media.suweb.site [media.suweb.site]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. nipissingu.ca [nipissingu.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. uwosh.edu [uwosh.edu]
Personal protective equipment for handling 3-(4-CHLOROBENZENESULFONYL)ANILINE
Topic: Personal Protective Equipment (PPE) & Operational Safety for 3-(4-CHLOROBENZENESULFONYL)ANILINE CAS: 23929-35-3 (Verified equivalent: 3-((4-Chlorophenyl)sulfonyl)aniline)[1]
Executive Safety Summary
Immediate Action Required: This compound is an aniline derivative containing a chlorophenyl sulfonyl moiety.[1] Treat with the high-level precautions reserved for aromatic amines.[1] The primary physiological risks are skin sensitization , severe eye irritation , and methemoglobinemia (interference with oxygen transport in blood) upon absorption.[1]
-
Physical State: Solid (Crystalline powder).[1]
-
Primary Route of Entry: Dermal absorption and Inhalation of dust.[1]
-
Critical Hazard: Latent systemic toxicity.[1] Symptoms of exposure (cyanosis, headache) may be delayed 2-4 hours.[1]
Risk Assessment & Toxicological Logic
To ensure safety, we must understand the mechanism of toxicity. This is not just "dust"; it is a bioactive precursor.
-
The Aniline Moiety: The amino group attached to the aromatic ring is metabolically active.[1] Upon entry into the bloodstream, hepatic oxidation can convert this group into hydroxylamines, which oxidize hemoglobin (
) to methemoglobin ( ). Methemoglobin cannot bind oxygen, leading to cellular hypoxia. -
The Sulfonyl Bridge: The sulfonyl group (
) increases the molecule's stability and lipophilicity compared to simple anilines.[1] This enhances its ability to penetrate the stratum corneum (outer skin layer) and persist in lipid-rich tissues.[1] -
The Chlorobenzene Ring: Adds further lipophilicity, increasing the "breakthrough" potential for standard laboratory gloves.[1]
Safety Implication: Standard latex gloves are insufficient .[1] You require barrier materials tested for organic amine permeation.
Personal Protective Equipment (PPE) Architecture[1]
The following decision matrix outlines the required PPE based on your specific operational state.
PPE Selection Logic (Graphviz Diagram)
Figure 1: Decision logic for PPE selection based on the physical state of the chemical.[1] Note the critical switch to Laminate/Butyl gloves when solvents are introduced.[1]
Detailed PPE Specifications (Table 1)
| Equipment Type | Specification | Rationale (Causality) |
| Hand Protection (Solid) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Provides visual breach detection.[1] Solid particles diffuse slowly; nitrile is sufficient for short contact. |
| Hand Protection (Solution) | Silver Shield (Laminate) or Butyl Rubber | Organic solvents (DMSO, DCM) act as carrier vehicles, dragging the aniline derivative through nitrile in <5 minutes. |
| Respiratory | N95 / P100 (if outside hood) | Prevents inhalation of fine particulates during weighing which can enter the bloodstream via alveolar diffusion.[1] |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses allow side-entry of dust.[1] Anilines are severe eye irritants; complete seal is required. |
| Body Defense | Tyvek® Lab Coat (Wrist cuffs) | Cotton absorbs and holds the chemical against the skin.[1] Tyvek repels dust and splashes. |
Operational Handling Protocol
This protocol is designed to be a self-validating system.[1] If you cannot perform a step (e.g., sash height is too high), the protocol halts.
Phase 1: Preparation (The "Clean" Zone)[1]
-
Engineering Control: Verify Fume Hood flow is 80-100 fpm. Set sash to working height (18 inches).
-
Static Control: Place an ionizing fan or anti-static gun near the balance.
-
Why? Sulfonyl anilines are often dry, crystalline powders prone to static charge. Static "jumping" spreads invisible contamination.
-
-
Decontamination Station: Prepare a beaker of 10% HCl and a beaker of saturated Sodium Bicarbonate.
-
Why? Acid solubilizes the aniline for cleaning; bicarbonate neutralizes acid spills.
-
Phase 2: Weighing & Solubilization[1]
-
Double Glove: Put on inner nitrile gloves (white) and outer nitrile gloves (blue/purple). This color contrast highlights tears immediately.
-
Weighing:
-
Open the stock container inside the hood only.
-
Use a disposable spatula. Do not reuse.
-
Transfer solid to a tared vial. Cap immediately.
-
-
Dissolution (Critical Step):
-
Add solvent (e.g., DMSO) via syringe through a septum if possible to minimize vapor release.
-
Alert: If using DMSO, remember DMSO penetrates skin instantly, carrying the toxic payload with it.[1] Do not touch the vial with nitrile gloves if wet. Use tongs or switch to Laminate gloves.
-
Phase 3: Workflow Logic (Graphviz Diagram)
Figure 2: Linear operational workflow emphasizing the glove change point during solubilization.
Emergency Response & Disposal
Exposure Response
-
Skin Contact: Wash with soap and copious water for 15 minutes.[1][2] Do not use alcohol (ethanol/isopropanol); alcohols increase blood flow to the skin and enhance absorption of anilines.
-
Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately.
-
Inhalation: Move to fresh air. If blue discoloration (cyanosis) of lips/nails occurs, administer oxygen and seek emergency medical attention for potential methemoglobinemia.
Waste Management
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a sealed hazardous waste bag labeled "Toxic Solid - Organic Amine."[1]
-
Liquid Waste: Collect in Halogenated Organic Waste streams.[1] Do not mix with oxidizing acids (Nitric/Perchloric) as sulfones can react energetically.
-
Container Decontamination: Triple rinse empty containers with acetone before disposal.[1] Treat the rinsate as halogenated waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229818, 4-((4-Chlorophenyl)sulfonyl)aniline. Retrieved from [Link]
-
International Labour Organization (2021). ICSC 0130 - 3-Chloroaniline (Toxicological Analog).[1] Retrieved from [Link][1]
-
World Health Organization (2000). Aniline and Its Derivatives: Environmental Health Criteria 243. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
